molecular formula C6H13NO2 B1628323 D-Leucine-1-13C CAS No. 82152-60-1

D-Leucine-1-13C

Cat. No.: B1628323
CAS No.: 82152-60-1
M. Wt: 132.17 g/mol
InChI Key: ROHFNLRQFUQHCH-BZNBBFKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Leucine-1-13C is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 132.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-4-methyl(113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-BZNBBFKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90581595
Record name D-(1-~13~C)Leucine
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URL https://comptox.epa.gov/dashboard/DTXSID90581595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82152-60-1
Record name D-(1-~13~C)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

D-Leucine-1-¹³C as a Metabolic Probe: An In-depth Technical Guide for Advanced Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope tracers have revolutionized our understanding of metabolic pathways in health and disease. While L-amino acids have been extensively studied, the metabolic roles of D-amino acids are an emerging area of significant interest. This technical guide provides a comprehensive overview of the chemical properties and applications of D-Leucine-1-¹³C for metabolic studies. We delve into the unique metabolic fate of D-leucine, the enzymatic machinery involved, and the analytical strategies for tracing its ¹³C label. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this novel tracer to investigate D-amino acid metabolism and its implications in various physiological and pathophysiological states.

The Enigmatic World of D-Amino Acids in Mammalian Metabolism

For a long time, D-amino acids were considered "unnatural" in mammals, with the L-isoforms being the exclusive building blocks of proteins. However, technological advancements have revealed the presence and functional significance of certain D-amino acids in mammalian systems.[1][2] D-serine, for instance, acts as a co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain, playing a crucial role in neurotransmission, learning, and memory.[1][3][4] Similarly, D-aspartate is involved in neurogenesis and hormone regulation.[1][3][4]

The metabolism of D-amino acids in mammals is primarily governed by the flavoenzyme D-amino acid oxidase (DAO).[5][6][7] DAO catalyzes the oxidative deamination of neutral and basic D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[5][6] This enzymatic activity is crucial for regulating the levels of D-amino acids and has been implicated in various neurological disorders.[1][3][7]

D-Leucine-1-¹³C: A Unique Tracer for Probing D-Amino Acid Metabolism

D-Leucine-1-¹³C is a stable isotope-labeled analog of D-leucine, where the carbon atom at the carboxyl position is replaced with a ¹³C isotope.[8] This labeling provides a powerful tool to trace the metabolic fate of D-leucine in vivo and in vitro without the safety concerns associated with radioactive isotopes.[9]

Chemical Properties of D-Leucine-1-¹³C:

PropertyValueSource
Molecular Formula C₆H₁₃NO₂ (with ¹³C at C1)[10]
Molecular Weight ~132.17 g/mol [11][12]
Isotopic Purity Typically >99 atom % ¹³C[12]
Form Solid[12]
Melting Point >300 °C[8][12]
Mass Shift M+1[12]

The selection of the ¹³C label at the C1 position is strategic. Upon oxidative deamination by DAO, this labeled carbon is retained in the resulting α-keto acid, α-ketoisocaproate (KIC).[13][14] This allows for the direct tracking of D-leucine's entry into central carbon metabolism.

The Metabolic Journey of D-Leucine-1-¹³C

The metabolic pathway of D-Leucine-1-¹³C is distinct from its L-counterpart. The primary enzyme responsible for its metabolism is D-amino acid oxidase (DAO), which is highly expressed in the kidney and liver.[15]

D_Leucine_Metabolism D_Leu D-Leucine-1-¹³C DAO D-Amino Acid Oxidase (DAO) D_Leu->DAO Oxidative Deamination KIC α-Ketoisocaproate-1-¹³C (KIC) DAO->KIC Transaminase Transaminase KIC->Transaminase Transamination TCA TCA Cycle & Other Pathways KIC->TCA Further Metabolism L_Leu L-Leucine-1-¹³C Transaminase->L_Leu

Caption: Metabolic fate of D-Leucine-1-¹³C.

As depicted in the diagram, D-Leucine-1-¹³C is converted to ¹³C-labeled α-ketoisocaproate (KIC) by DAO.[13][14] This ¹³C-KIC can then undergo several metabolic fates:

  • Chiral Inversion to L-Leucine: The α-keto acid can be transaminated to form L-Leucine-1-¹³C, effectively converting the D-amino acid into its L-isoform.[13][14] This chiral inversion process is a key aspect of D-amino acid metabolism.

  • Entry into Central Carbon Metabolism: ¹³C-KIC can be further metabolized, entering the tricarboxylic acid (TCA) cycle and other metabolic pathways, leading to the incorporation of the ¹³C label into a wide range of downstream metabolites.[16]

The ability to trace the ¹³C label from D-leucine to KIC, L-leucine, and other metabolites provides a quantitative measure of DAO activity and the overall flux through the D-amino acid metabolic pathway.

Analytical Methodologies for Tracking D-Leucine-1-¹³C

The detection and quantification of ¹³C enrichment from D-Leucine-1-¹³C in biological samples require sensitive and specific analytical techniques. The two primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry-Based Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a highly sensitive method for measuring ¹³C enrichment.[17][18][19]

Experimental Workflow for LC-MS/MS Analysis:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Tissue Tissue/Cell Homogenization Extraction Metabolite Extraction (e.g., with cold methanol) Tissue->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC MS1 Mass Spectrometry (MS1) (Precursor Ion Scan) LC->MS1 MS2 Tandem Mass Spectrometry (MS/MS) (Fragment Ion Scan) MS1->MS2 Integration Peak Integration MS2->Integration Enrichment Isotopic Enrichment Calculation Integration->Enrichment Flux Metabolic Flux Analysis Enrichment->Flux

Caption: A typical workflow for LC-MS/MS-based analysis of ¹³C enrichment.

Key Considerations for MS Analysis:

  • Sample Preparation: Proper and consistent metabolite extraction from tissues or cells is critical.[19]

  • Chromatographic Separation: Effective separation of D- and L-leucine and their metabolites is essential for accurate quantification.

  • Mass Isotopomer Distribution Analysis: The analysis of the mass isotopomer distribution (MID) of downstream metabolites provides detailed information about pathway activity.[20]

NMR Spectroscopy-Based Analysis

NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the position of the ¹³C label within a molecule.[21][22][23] While generally less sensitive than MS, advancements in NMR technology, such as the use of cryoprobes and higher field magnets, have significantly improved its utility in metabolomics.[24]

Advantages of NMR in ¹³C Tracer Studies:

  • Positional Information: NMR can distinguish between different ¹³C isotopomers of a molecule, providing deeper insights into metabolic pathways.

  • Non-destructive: The same sample can be analyzed multiple times or used for other analyses.

  • Minimal Sample Preparation: Often requires less sample derivatization compared to GC-MS.

Experimental Protocols

The successful application of D-Leucine-1-¹³C as a metabolic tracer relies on well-designed and rigorously executed experimental protocols.

In Vivo Stable Isotope Tracing Protocol (Mouse Model)

This protocol outlines a general procedure for an in vivo infusion of D-Leucine-1-¹³C in a mouse model.

Objective: To measure the in vivo metabolism of D-Leucine-1-¹³C.

Materials:

  • Sterile D-Leucine-1-¹³C (99 atom % excess)

  • Sterile saline solution for infusion

  • Infusion pump and catheters

  • Anesthesia

  • Blood collection supplies

  • Tissue collection and snap-freezing equipment

Procedure:

  • Animal Acclimation and Fasting: Acclimate mice to the experimental conditions. A short fasting period (e.g., 4-6 hours) may be necessary to establish a metabolic baseline.[19]

  • Catheterization: Anesthetize the mouse and place a catheter in a suitable blood vessel (e.g., tail vein or jugular vein) for tracer infusion.

  • Tracer Infusion: Administer a bolus injection of D-Leucine-1-¹³C to rapidly achieve isotopic steady-state, followed by a continuous infusion to maintain it.[19] The exact dosage and infusion rate should be optimized based on the specific research question and animal model.

  • Blood and Tissue Sampling: Collect blood samples at regular intervals during the infusion to monitor plasma ¹³C enrichment. At the end of the infusion period, collect tissues of interest and immediately snap-freeze them in liquid nitrogen to quench metabolic activity.

  • Sample Processing and Analysis: Extract metabolites from plasma and tissues for analysis by LC-MS/MS or NMR as described in Section 4.

In Vitro Cell Culture Labeling Protocol

This protocol provides a general framework for labeling cultured cells with D-Leucine-1-¹³C.

Objective: To investigate the cellular metabolism of D-Leucine-1-¹³C.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium

  • D-Leucine-1-¹³C

  • Phosphate-buffered saline (PBS)

  • Reagents for metabolite extraction (e.g., cold methanol)

Procedure:

  • Cell Culture: Grow cells to the desired confluency under standard conditions.

  • Medium Exchange: Remove the standard culture medium and wash the cells with PBS.

  • Labeling: Add culture medium containing a known concentration of D-Leucine-1-¹³C. The labeling duration will depend on the metabolic pathways of interest and can range from minutes to hours.

  • Metabolite Quenching and Extraction: At the end of the labeling period, rapidly wash the cells with cold PBS and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).[19]

  • Sample Collection: Scrape the cells and collect the cell lysate.

  • Sample Processing and Analysis: Centrifuge the lysate to pellet cellular debris. The supernatant containing the metabolites can then be analyzed by LC-MS/MS or NMR.

Applications in Research and Drug Development

The use of D-Leucine-1-¹³C as a metabolic tracer opens up new avenues for research and drug development:

  • Neuroscience: Investigating the role of D-amino acid metabolism in neurological disorders such as schizophrenia and neurodegenerative diseases.[3]

  • Oncology: Studying the metabolic reprogramming of cancer cells and their potential utilization of D-amino acids.

  • Pharmacology: Evaluating the effect of drug candidates on DAO activity and D-amino acid metabolism.[]

  • Nephrology: Assessing kidney function and the impact of renal diseases on D-amino acid clearance.[13][14][15]

Conclusion

D-Leucine-1-¹³C is a valuable and underutilized tool for probing the intricacies of D-amino acid metabolism. Its unique metabolic fate, primarily governed by D-amino acid oxidase, provides a specific window into this emerging area of metabolic research. By combining stable isotope tracing with advanced analytical techniques like mass spectrometry and NMR, researchers can gain unprecedented insights into the physiological and pathophysiological roles of D-amino acids. This technical guide provides a foundational framework for the application of D-Leucine-1-¹³C, empowering scientists to explore new frontiers in metabolic research and drug discovery.

References

  • Katane, M., & Homma, H. (2011). D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study. Journal of Chromatography B, 879(28), 3041-3053. [Link]

  • Nair, K. S., Halliday, D., & Griggs, R. C. (1996). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical Biochemistry, 239(1), 77-85. [Link]

  • Lewis, I. A., Karsten, R. H., Norton, M. E., Tonelli, M., Westler, W. M., & Markley, J. L. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical chemistry, 82(11), 4558-4563. [Link]

  • Hasegawa, H., Naka, A., Matsukawa, T., Shinohara, Y., & Hashimoto, T. (2006). Role of renal D-amino-acid oxidase in pharmacokinetics of D-leucine. American Journal of Physiology-Endocrinology and Metabolism, 291(4), E717-E723. [Link]

  • Schwenk, W. F., Berg, P. J., Beaufrere, B., Miles, J. M., & Haymond, M. W. (1985). Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies. Biomedical mass spectrometry, 12(8), 432-436. [Link]

  • Sasabe, J., & Suzuki, M. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in immunology, 9, 952. [Link]

  • Wikipedia contributors. (2024). D-Amino acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Genchi, G. (2017). An overview on D-amino acids. Amino acids, 49(9), 1521-1533. [Link]

  • D'Aniello, A. (2016). D-Amino Acids: Physiology, Metabolism, and Application. ResearchGate. [Link]

  • Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 102. [Link]

  • Hasegawa, H., Naka, A., Matsukawa, T., Shinohara, Y., & Hashimoto, T. (2006). Role of renal d-amino-acid oxidase in pharmacokinetics of d-leucine. American Journal of Physiology-Endocrinology and Metabolism, 291(4), E717-E723. [Link]

  • Liu, X., Ser, Z., & Locasale, J. W. (2014). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. Nature protocols, 9(1), 160-171. [Link]

  • Konno, R., & Yasumura, Y. (1983). Role of renal d-amino-acid oxidase in pharmacokinetics of d-leucine. American Journal of Physiology-Endocrinology and Metabolism, 245(4), E343-E348. [Link]

  • Liu, X., Ser, Z., & Locasale, J. W. (2014). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. Nature Protocols, 9(1), 160-171. [Link]

  • Nair, K. S., Halliday, D., & Griggs, R. C. (1996). Mass spectrometric methods for determination of [>13>C]leucine enrichment in human muscle protein. Analytical biochemistry, 239(1), 77-85. [Link]

  • Nilsson, R., & Jain, M. (2016). Profiling the metabolism of human cells by deep 13C labeling. Cell reports, 16(10), 2749-2760. [Link]

  • Jung, S. M., Le, J., Doxsey, W. G., & Loo, J. A. (2022). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. Methods in molecular biology (Clifton, N.J.), 2448, 269-281. [Link]

  • Lewis, I. A., Karsten, R. H., Norton, M. E., Tonelli, M., Westler, W. M., & Markley, J. L. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 82(11), 4558–4563. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. BMC systems biology, 7(1), 1-15. [Link]

  • Fan, T. W. M., & Lane, A. N. (2019). Practical Guidelines to 13C-based NMR Metabolomics. NIST. [Link]

  • National Center for Biotechnology Information. (n.d.). D-Leucine. PubChem. [Link]

  • ResearchGate. (n.d.). Fraction of infused tracer ((13C]leucine) that underwent oxidation. ResearchGate. [Link]

  • Matthews, D. E., Schwarz, H. P., Yang, R. D., Motil, K. J., Young, V. R., & Bier, D. M. (1982). Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. Metabolism, 31(11), 1105-1112. [Link]

  • National Center for Biotechnology Information. (n.d.). DL-leucine. PubChem. [Link]

  • He, L., & Tang, Y. J. (2012). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical chemistry, 84(11), 4850-4857. [Link]

  • Nair, K. S., Welle, S. L., Halliday, D., & Campbell, R. G. (1988). Effect of leucine on amino acid and glucose metabolism in humans. The American journal of physiology, 254(2 Pt 1), E226-E233. [Link]

  • Deperalta, G., Wang, T., De-la-Rosa-Trevin, J. M., & Prestegard, J. H. (2015). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(10), 1716-1725. [Link]

  • Wezler, C., Stinnes, S., & Herfarth, C. (1993). 13C-Leucine-Tracer-Technique in clinical research on postoperative protein metabolism. Langenbecks Archiv fur Chirurgie. Supplement. Kongressband. Deutsche Gesellschaft fur Chirurgie. Kongress, 110, 1145-1148. [Link]

  • Wikipedia contributors. (2024). D-amino acid oxidase. In Wikipedia, The Free Encyclopedia. [Link]

  • Ferraris, D., Duvall, B., & Ko, Y. S. (2008). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current medicinal chemistry, 15(16), 1580-1586. [Link]

Sources

Technical Whitepaper: Strategic Integration of 13C-Labeled D-Amino Acids in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from native peptides to peptidomimetics is a critical step in overcoming poor bioavailability and rapid proteolytic degradation.[1] While the incorporation of D-amino acids is a standard strategy to arrest proteolysis, characterizing these modified sequences presents unique analytical challenges. Standard 1H-NMR often fails to resolve D-residues from their L-counterparts due to spectral overlap, and mass spectrometry (MS) cannot inherently distinguish between chiral isomers during metabolic profiling.

This technical guide details the application of 13C-labeled D-amino acids as dual-purpose probes. By strategically incorporating stable isotopes into non-natural isomers, researchers can achieve:

  • Definitive Structural Elucidation: Resolving the conformation of D-residues within a predominantly L-amino acid background via isotope-filtered NMR.

  • Precise Metabolic Tracking: Utilizing the mass shift (+1 Da per 13C) to quantify the parent compound and identify chiral-specific metabolites in complex biological matrices without radioactive hazards.

Part 1: The Rationale – Why 13C-Labeled D-Amino Acids?

The Chirality Blind Spot

In standard medicinal chemistry, replacing an L-amino acid with a D-amino acid (e.g., L-Ala


 D-Ala) is performed to disrupt protease recognition sites. However, verifying the structural integrity of this substitution is difficult:
  • NMR Limitations: The chemical shifts of D- and L-residues in unstructured regions are nearly identical. In large peptides, signal overlap makes assignment impossible without extensive multidimensional experiments.

  • Racemization Risks: The synthesis of D-amino acid containing peptides carries a risk of racemization back to the L-form during activation. Standard QC (LC-MS) sees only the mass, not the chirality.

The Isotope Solution

Incorporating a [U-13C] or [1-13C] labeled D-amino acid solves these problems by creating an orthogonal detection channel.

  • NMR: The 13C-enriched residue (99% abundance vs. 1.1% natural abundance) allows for 13C-filtered pulse sequences , effectively "erasing" the background L-peptide signals.

  • MS: The labeled residue acts as an internal mass tag. Any metabolite retaining the D-residue will carry the mass shift, allowing for precise mapping of proteolytic cleavage sites.

Part 2: Synthetic Methodology & Quality Control

Synthesizing peptidomimetics with expensive 13C-labeled D-amino acids requires modified Solid Phase Peptide Synthesis (SPPS) protocols to maximize coupling efficiency and minimize cost/racemization.

Optimized SPPS Protocol for Labeled D-Residues

Objective: Incorporate expensive 13C-D-Xaa with >99% efficiency while preventing racemization.

ParameterStandard L-AA Protocol13C-D-AA Protocol (High Value) Rationale
Stoichiometry 5.0 - 10.0 equivalents1.2 - 1.5 equivalents Conserves expensive isotope material.
Coupling Reagent DIC/Oxyma or HBTUHATU / HOAt / TMP HATU provides faster activation, crucial for low equivalents. TMP (2,4,6-trimethylpyridine) minimizes base-catalyzed racemization.
Coupling Time 30 - 60 min (Single)2 - 4 hours (Double Coupling) Ensures completion with low excess reagents.
Pre-Activation In situPre-activation (30 sec) Minimizes exposure of the sensitive activated ester to base before hitting the resin.
Critical QC: Marfey’s Method for Chiral Purity

Before proceeding to biological assays, you must validate that your 13C-D-AA did not racemize to 13C-L-AA during synthesis.

Protocol:

  • Hydrolysis: Hydrolyze a micro-aliquot of the resin-bound peptide (6N HCl, 110°C, 24h).

  • Derivatization: React hydrolysate with FDAA (Marfey’s Reagent).

  • Analysis: FDAA reacts with D- and L-amino acids to form diastereomers (not enantiomers), which are separable by standard C18 HPLC.

  • Validation: The 13C-D-AA derivative must elute at a distinct retention time from the L-standard.

Part 3: Structural Elucidation via Isotope-Filtered NMR

The core application of this technology is determining the secondary structure induced by the D-substitution.

The "Invisible" Background Technique

In a peptidomimetic, you may have 15 L-residues and 1 D-residue.

  • Experiment: 1H-13C HSQC (Heteronuclear Single Quantum Coherence).

  • Logic: At natural abundance, the 15 L-residues generate weak signals. The 13C-D-residue generates a signal ~100x stronger.

  • Result: By adjusting the contour threshold, the spectrum shows only the D-amino acid. This allows calculation of the Dihedral angles (

    
    ) specifically for the D-residue, confirming if it induces a 
    
    
    
    -turn or helix termination.
Workflow Visualization

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis Node1 Peptidomimetic (13C-D-AA labeled) Node2 Dissolve in D2O / H2O (90:10) Node1->Node2 Node3 1H-13C HSQC (No Isotope Filter) Node2->Node3 Node4 1H-13C HSQC (13C-Filtered) Node2->Node4 Node5 Complex Spectrum (Overlap) Node3->Node5 All Signals Node6 Single Peak Set (D-Residue Only) Node4->Node6 Selects 13C Node7 Conformation Defined (Turn/Helix) Node6->Node7

Caption: Figure 1. Isotope-filtered NMR workflow. The 13C-filter suppresses the natural abundance background, isolating the D-amino acid signal for precise structural assignment.

Part 4: ADME & Metabolic Stability Tracking

D-amino acids are used to prevent proteolysis. 13C-labeling allows you to prove it works in plasma stability assays.

The Mass Tagging Assay

When a peptidomimetic is incubated in plasma, proteases may cleave it.

  • Standard Peptide: Cleavage results in fragments that may be indistinguishable from endogenous plasma peptides.

  • 13C-D-Peptidomimetic: The fragment containing the D-residue will carry a specific mass shift (e.g., +5 Da for [U-13C-D-Val]).

Experimental Protocol: Plasma Stability
  • Incubation: Incubate 10

    
    M 13C-labeled peptidomimetic in human plasma at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with acetonitrile.

  • LC-HRMS Analysis: Use High-Resolution Mass Spectrometry (Orbitrap or Q-TOF).

  • Data Processing:

    • Extract Ion Chromatogram (EIC) for the Parent Mass (

      
      ).
      
    • Search for metabolites.[][3][4][5] Crucially, any metabolite containing the D-residue will have an isotope pattern that deviates from natural abundance (the monoisotopic peak will be shifted).

Metabolic Fate Diagram

Metabolism Parent Parent Peptidomimetic (L-L-L-[13C-D]-L) Protease Proteolytic Attack (Trypsin/Chymotrypsin) Parent->Protease Frag1 N-Terminal Fragment (L-L-L) Natural Mass Protease->Frag1 Cleavage Frag2 C-Terminal Fragment ([13C-D]-L) Shifted Mass (+Da) Protease->Frag2 Cleavage Detection MS Detection Logic Frag1->Detection Lost in background Frag2->Detection Detected via Isotope Tag

Caption: Figure 2. Metabolic tracking logic. The 13C-label acts as a tracer, allowing identification of the stable D-amino acid fragment amidst complex plasma background.

References

  • Solid State NMR Structural Characterization of Self-Assembled Peptides. Source: NIH / PubMed Central. Context: foundational techniques for using 13C/15N labels in peptide structure determination.[6] 7

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins. Source: Twist Bioscience / NIH. Context: Methodologies for synthesizing and incorporating 13C-labeled amino acids, relevant for the synthetic section. 8

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Source: MDPI. Context: Discusses the specific role of D-amino acids in preventing proteolysis and improving bioavailability. 1

  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures. Source: NIH.[9] Context: Technical basis for using mass shifts (m/z) to quantify labeled peptides against a background of natural abundance metabolites. 10

  • 1-13C amino acid selective labeling in a 2H15N background for NMR studies. Source: PubMed. Context: Advanced NMR strategies for resolving specific residues using selective carbon labeling.[6] 9

Sources

The Sentinel Amino Acid: A Technical Guide to D-Leucine-1-¹³C in Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall, a formidable fortress essential for survival, presents a prime target for antimicrobial strategies. Its core component, peptidoglycan (PG), is a dynamic and complex polymer. Historically, our understanding of PG synthesis has been built on foundational discoveries, yet the subtle intricacies of its remodeling and adaptation, particularly through the incorporation of non-canonical D-amino acids (NCDAAs), remain an active area of investigation. This technical guide delves into the pivotal role of D-Leucine, an NCDAA, in bacterial cell wall synthesis and remodeling. We present a comprehensive overview of the application of isotopically labeled D-Leucine, specifically D-Leucine-1-¹³C, as a powerful probe to elucidate the mechanisms of PG dynamics. This document provides not only the theoretical underpinnings but also detailed, field-proven methodologies for utilizing D-Leucine-1-¹³C in conjunction with advanced analytical techniques such as solid-state Nuclear Magnetic Resonance (ssNMR) and Mass Spectrometry (MS). It is designed to equip researchers and drug development professionals with the knowledge and practical guidance to leverage this innovative approach in the quest for novel antibacterial therapies.

Introduction: The Dynamic Bacterial Cell Wall and the Enigma of D-Amino Acids

The bacterial cell wall is a highly organized structure that encases the cytoplasmic membrane, providing mechanical strength and protection against osmotic lysis.[1] The primary structural component of the cell wall is peptidoglycan (PG), a massive polymer composed of long glycan strands of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues.[2][3] These glycan chains are cross-linked by short peptide stems, creating a mesh-like sacculus that surrounds the cell.[1]

While the canonical peptide stem is typically composed of L- and D-amino acids in a specific sequence, a growing body of evidence has revealed that bacteria actively remodel their PG by incorporating a variety of NCDAAs, particularly during stationary phase or under stress conditions.[4][5][6] These NCDAAs, including D-Leucine, are not part of the primary genetically encoded set of amino acids and their incorporation has profound effects on the physicochemical properties of the cell wall, influencing its thickness, cross-linking, and susceptibility to antibiotics.[7][8]

The deliberate use of D-Leucine-1-¹³C as a molecular probe offers a unique window into these remodeling processes. By introducing a stable isotope at a specific atomic position, we can trace the journey of D-Leucine from the extracellular environment into the intricate architecture of the cell wall. This allows for the precise and quantitative analysis of its incorporation, providing invaluable insights into the enzymatic machinery and regulatory networks governing PG dynamics.[9]

The Metabolic Pathway: Incorporation of D-Leucine into Peptidoglycan

The incorporation of exogenous D-amino acids, including D-Leucine, into the bacterial cell wall is primarily mediated by a class of enzymes known as L,D-transpeptidases (LDTs).[10][11][12] Unlike the classical D,D-transpeptidases (penicillin-binding proteins or PBPs), which are the targets of β-lactam antibiotics and form 4→3 cross-links, LDTs catalyze the formation of 3→3 cross-links and are generally insensitive to most β-lactams.[13]

The process begins with the transport of D-Leucine across the bacterial membrane. Once in the periplasm, LDTs recognize D-Leucine as a substrate. The catalytic cycle of an LDT involves the cleavage of the peptide bond between the third and fourth amino acid residues of a PG stem peptide, followed by the formation of a new peptide bond with the amino group of an adjacent peptide stem or, in this case, with the exogenously supplied D-Leucine.[12] This results in the replacement of the terminal D-Alanine with D-Leucine.

The use of D-Leucine-1-¹³C allows for the precise tracking of this LDT-mediated incorporation. The ¹³C label at the carboxyl carbon provides a distinct spectroscopic signature that can be detected by both ssNMR and MS, enabling researchers to quantify the extent of D-Leucine incorporation and to probe the activity of LDTs in living bacteria.[2][9]

cluster_periplasm Periplasm D_Leu D-Leucine-1-¹³C (External) LDT L,D-Transpeptidase (LDT) D_Leu->LDT Binds to active site PG_Tetra Peptidoglycan (Tetrapeptide stem) PG_Tetra->LDT Substrate PG_D_Leu Peptidoglycan with D-Leucine-1-¹³C LDT->PG_D_Leu Incorporation D_Ala_out D-Alanine (Released) LDT->D_Ala_out caption D-Leucine-1-¹³C Incorporation Pathway

Caption: L,D-Transpeptidase-mediated incorporation of D-Leucine-1-¹³C into peptidoglycan.

Experimental Methodologies: A Practical Guide

The successful application of D-Leucine-1-¹³C as a probe for bacterial cell wall synthesis hinges on a meticulously planned and executed experimental workflow. This section provides detailed, step-by-step methodologies for the key experiments.

Isotopic Labeling of Bacterial Cells

Objective: To incorporate D-Leucine-1-¹³C into the peptidoglycan of the target bacterial species.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

  • D-Leucine-1-¹³C (commercially available)

  • Sterile culture flasks or tubes

  • Incubator shaker

  • Spectrophotometer

Protocol:

  • Culture Preparation: Inoculate a starter culture of the bacterial strain in the appropriate growth medium and grow overnight at the optimal temperature with shaking.

  • Sub-culturing: The following day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05.

  • Induction/Growth Phase: Allow the culture to grow to the desired phase (e.g., mid-logarithmic or stationary phase). The choice of growth phase is critical, as NCDAA incorporation is often upregulated in stationary phase.

  • Addition of Labeled D-Leucine: Add D-Leucine-1-¹³C to the culture to a final concentration typically in the range of 10-100 µM. The optimal concentration should be determined empirically for each bacterial species.

  • Incubation: Continue to incubate the culture for a defined period to allow for the incorporation of the labeled amino acid. The incubation time can range from a few hours to overnight, depending on the experimental goals.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated D-Leucine-1-¹³C.

  • Storage: The cell pellet can be stored at -80°C until further processing for ssNMR or MS analysis.

Solid-State NMR Spectroscopy Analysis

Objective: To obtain high-resolution atomic-level information on the structure and dynamics of peptidoglycan containing D-Leucine-1-¹³C.

Rationale: ssNMR is a powerful technique for studying the structure of insoluble and non-crystalline biological macromolecules like peptidoglycan in their native, hydrated state.[2][14][15][16] The ¹³C label in D-Leucine-1-¹³C provides a specific probe to investigate its local environment within the PG matrix.

Sample Preparation: [17][18][19][20]

  • Cell Lysis: Resuspend the labeled bacterial cell pellet in a suitable lysis buffer and disrupt the cells using methods such as sonication or French press.

  • Peptidoglycan Purification: Purify the insoluble peptidoglycan sacculi from the cell lysate through a series of washing steps with detergents (e.g., SDS) and enzymes (e.g., DNase, RNase, and proteases) to remove membranes, nucleic acids, and proteins.

  • Packing the NMR Rotor: Carefully pack the purified, hydrated peptidoglycan into a solid-state NMR rotor. It is crucial to ensure the sample is uniformly packed to achieve optimal spectral resolution.

ssNMR Experiments:

  • ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS): This is a standard experiment to obtain a high-resolution ¹³C spectrum of the solid sample. The signal from the ¹³C-labeled carbonyl carbon of the incorporated D-Leucine will be observed.[21]

  • ¹³C-¹³C Correlation Spectroscopy (e.g., DARR, PDSD): These experiments can be used to identify through-space correlations between the labeled carbonyl carbon and other nearby carbon atoms in the peptidoglycan, providing structural constraints.[22][23]

  • Rotational-Echo Double-Resonance (REDOR): This technique can be used to measure internuclear distances between the ¹³C label and other nuclei (e.g., ¹⁵N if the peptidoglycan is also labeled with ¹⁵N), providing precise structural information.[24]

Data Analysis: The resulting ssNMR spectra are analyzed to identify the chemical shift of the ¹³C-labeled carbonyl carbon, which is sensitive to its local chemical environment. Changes in the chemical shift upon drug treatment or in different mutant strains can provide insights into alterations in PG structure and cross-linking.

Mass Spectrometry Analysis

Objective: To identify and quantify the incorporation of D-Leucine-1-¹³C into specific muropeptides.

Rationale: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for analyzing the composition of peptidoglycan.[25][26][27][28][29] It allows for the precise identification of muropeptides containing the ¹³C-labeled D-Leucine.

Sample Preparation:

  • Peptidoglycan Digestion: Resuspend the purified peptidoglycan in a suitable buffer and digest it into soluble muropeptides using a muramidase, such as cellosyl or mutanolysin.

  • Reduction of Muropeptides: Reduce the muramidase-digested sample with sodium borohydride to prevent the anomerization of the MurNAc residue.

  • Desalting: Desalt the muropeptide mixture using a solid-phase extraction (SPE) cartridge.

LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the complex mixture of muropeptides using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Spectrometry Detection: Analyze the eluting muropeptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Tandem Mass Spectrometry (MS/MS): Fragment the ions corresponding to the ¹³C-labeled muropeptides to confirm the site of D-Leucine incorporation.

Data Analysis: The LC-MS data will show a characteristic isotopic pattern for muropeptides containing D-Leucine-1-¹³C, with a mass shift of +1 Da compared to the corresponding unlabeled muropeptide. By comparing the peak intensities of the labeled and unlabeled muropeptides, the percentage of D-Leucine incorporation can be accurately quantified.[9][30]

cluster_workflow Experimental Workflow Start Bacterial Culture Labeling Metabolic Labeling with D-Leucine-1-¹³C Start->Labeling Harvesting Cell Harvesting & Washing Labeling->Harvesting PG_Purification Peptidoglycan Purification Harvesting->PG_Purification ssNMR_Analysis Solid-State NMR Analysis PG_Purification->ssNMR_Analysis MS_Analysis Mass Spectrometry Analysis PG_Purification->MS_Analysis Data_Interpretation Data Interpretation & Structural Insights ssNMR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation caption Workflow for D-Leucine-1-¹³C based PG analysis

Caption: A streamlined workflow for studying peptidoglycan synthesis using D-Leucine-1-¹³C.

Data Presentation and Interpretation

The data obtained from ssNMR and MS experiments provide complementary information about the incorporation of D-Leucine-1-¹³C into the bacterial cell wall.

Table 1: Expected Mass Shifts in Muropeptides Containing D-Leucine-1-¹³C

Muropeptide SpeciesUnlabeled Monoisotopic Mass (Da)Labeled Monoisotopic Mass (Da)Mass Shift (Da)
Monomer (Tetrapeptide with D-Leu)XX + 1.00335+1.00335
Dimer (3→3 cross-link with one D-Leu)YY + 1.00335+1.00335
Dimer (3→3 cross-link with two D-Leu)ZZ + 2.0067+2.0067

Note: The exact masses (X, Y, Z) will depend on the specific muropeptide composition of the bacterial species under investigation.

The ssNMR data will provide insights into the local environment and conformation of the incorporated D-Leucine. For example, changes in the ¹³C chemical shift of the labeled carbonyl group can indicate alterations in hydrogen bonding or steric interactions within the PG matrix, which could be induced by antibiotic treatment or genetic modifications.

Conclusion and Future Perspectives

The use of D-Leucine-1-¹³C as a metabolic probe represents a significant advancement in our ability to study the intricate and dynamic process of bacterial cell wall synthesis and remodeling. This in-depth technical guide has provided a comprehensive framework, from the underlying scientific principles to detailed experimental protocols, for researchers to employ this powerful technique. The insights gained from these studies will be instrumental in understanding the fundamental biology of bacteria and in the rational design of novel antimicrobial agents that target the previously under-explored pathways of PG modification. As analytical technologies continue to evolve, the combination of stable isotope labeling with high-resolution structural and mass spectrometric techniques will undoubtedly continue to unravel the complexities of the bacterial cell wall, paving the way for the next generation of antibiotics.

References

  • Renault, M., et al. (2018). Studying intact bacterial peptidoglycan by proton-detected NMR spectroscopy at 100 kHz MAS frequency. Journal of Structural Biology, 206(1), 66-72. [Link]

  • Kern, T., et al. (2010). Toward the Characterization of Peptidoglycan Structure and Protein−Peptidoglycan Interactions by Solid-State NMR Spectroscopy. Journal of the American Chemical Society, 132(31), 10911-10919. [Link]

  • Renault, M., et al. (2012). Cellular solid-state nuclear magnetic resonance spectroscopy. Proceedings of the National Academy of Sciences, 109(13), 4883-4888. [Link]

  • Schanda, P., et al. (2018). Studying intact bacterial peptidoglycan by proton-detected NMR spectroscopy at 100 kHz MAS frequency. Journal of Structural Biology, 206(1), 66-72. [Link]

  • Merz, S., et al. (2001). Structure and Dynamics of a Peptidoglycan Monomer in Aqueous Solution Using NMR Spectroscopy and Simulated Annealing Calculations. Journal of the American Chemical Society, 123(47), 11805-11812. [Link]

  • Zapun, A., et al. (2013). Peptidoglycan Molecular Structure. Glycopedia. [Link]

  • Kuru, E., et al. (2012). d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. ACS Chemical Biology, 7(12), 1995-2003. [Link]

  • Zheng, Y., et al. (2024). Development and Applications of D‐Amino Acid Derivatives‐based Metabolic Labeling of Bacterial Peptidoglycan. Angewandte Chemie International Edition, 63(17), e202319400. [Link]

  • Lupoli, T. J., et al. (2011). Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan. Journal of the American Chemical Society, 133(42), 16992-16999. [Link]

  • Zheng, Y., et al. (2024). Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan. Angewandte Chemie International Edition, 63(17), e202319400. [Link]

  • Zheng, Y., et al. (2024). Overview of D‐Amino acid derivative‐based metabolic labeling of bacterial PG and its applications. ResearchGate. [Link]

  • Alvarez, L., et al. (2025). Analysis of peptidoglycan structural diversity using LC-MS/MS and peptidoglycomics software. bioRxiv. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Peters, K., et al. (2016). Dipeptide-Based Metabolic Labeling of Bacterial Cells for Endogenous Antibody Recruitment. ACS Infectious Diseases, 2(10), 676-681. [Link]

  • Cegelski, L. (2015). Bacterial cell wall composition and the influence of antibiotics by cell-wall and whole-cell NMR. Philosophical Transactions of the Royal Society B: Biological Sciences, 370(1679), 20150027. [Link]

  • Wang, T., et al. (2021). Solid-State NMR Investigations of Extracellular Matrixes and Cell Walls of Algae, Bacteria, Fungi, and Plants. Chemical Reviews, 121(23), 14197-14253. [Link]

  • Kuru, E., et al. (2012). d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. ACS Chemical Biology, 7(12), 1995-2003. [Link]

  • Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2745-2756. [Link]

  • Kim, S. J., et al. (2015). Nutrient-dependent structural changes in S. aureus peptidoglycan revealed by solid-state NMR spectroscopy. Proceedings of the National Academy of Sciences, 112(35), 10972-10977. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • University of Arizona Chemistry and Biochemistry. (n.d.). How to make an NMR sample. [Link]

  • Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2745-2756. [Link]

  • Atze, H., et al. (2022). Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. eLife, 11, e72810. [Link]

  • Chen, Y., et al. (2020). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 21(18), 6885. [Link]

  • Sun, Y., et al. (2020). LC-MS analysis results for total muropeptides from wild-type KJ and the mrdA mutant, KJΔmrdA. ResearchGate. [Link]

  • Atze, H., et al. (2021). Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. bioRxiv. [Link]

  • Atze, H., et al. (2022). Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. eLife, 11, e72810. [Link]

  • Pazos, M., & Peters, K. (2019). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 8(2). [Link]

  • Packiam, M., et al. (2015). Structural characterization of muropeptides from Chlamydia trachomatis peptidoglycan by mass spectrometry resolves “chlamydial anomaly”. Proceedings of the National Academy of Sciences, 112(45), 14040-14045. [Link]

  • Posto, A. L., et al. (2021). Muropeptide LC-MS Analysis and Data Processing Protocols for Core Facilities. Journal of Visualized Experiments, (173), e62649. [Link]

  • Shekar, S. C., et al. (2020). A Three-Dimensional 13C-13C-13C Correlation Experiment for High-Resolution Analysis of Complex Carbohydrates Using Solid-State NMR. Journal of Magnetic Resonance, 319, 106815. [Link]

  • Atze, H., et al. (2022). Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. eLife, 11, e72810. [Link]

  • Date, Y., et al. (2014). Solid-, Solution-, and Gas-state NMR Monitoring of 13 C-Cellulose Degradation in an Anaerobic Microbial Ecosystem. Scientific Reports, 4(1), 5283. [Link]

  • Hugonnet, J. E., et al. (2016). Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli. eLife, 5, e19469. [Link]

  • Colombo, L., et al. (2016). Extraction and Analysis of Peptidoglycan Cell Wall Precursors. Methods in Molecular Biology, 1440, 153-170. [Link]

  • Latka, A., et al. (2024). Molecular Docking of Endolysins for Studying Peptidoglycan Binding Mechanism. International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • Lee, M., et al. (2019). L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking. Journal of the American Chemical Society, 141(35), 13788-13792. [Link]

  • Cava, F., et al. (2011). L,D-transpeptidases incorporate non-canonical D-amino acids into tetrapeptides of V. cholerae PG. The EMBO Journal, 30(16), 3442-3453. [Link]

  • Atze, H., et al. (2021). Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. bioRxiv. [Link]

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Sources

Strategic Utilization of Carbon-13 Labeled D-Leucine in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Strategic Imperative

In the landscape of modern peptide therapeutics, the incorporation of D-amino acids is a critical strategy for enhancing proteolytic stability and inducing specific secondary structures (e.g.,


-turns). However, analyzing these non-canonical residues within complex biological matrices or large peptide assemblies presents a significant challenge: spectral overlap  and chiral ambiguity .

The utilization of


C-labeled D-Leucine (

C-D-Leu)
represents a high-precision solution to these challenges. Unlike standard proton NMR, which suffers from massive congestion in the aliphatic region (0.8–1.0 ppm),

C-labeling offers a "spectral beacon." When combined with the unique relaxation properties of methyl groups,

C-D-Leu becomes not just a structural probe, but a dynamic sensor for drug-target interactions.
Core Advantages at a Glance[1][2][3]
FeatureTechnical AdvantageImpact on Drug Development
Isotopic Filtering Eliminates background noise from natural abundance

C/

H signals.
Allows detection of nanomolar drug concentrations in serum/tissue lysates.
Methyl Dynamics Methyl groups (

) rotate rapidly (

), preserving sharp lines even in large complexes.
Enables study of peptide drugs bound to large receptor targets (Methyl-TROSY effect).
Chiral Distinctness D-Leu induces specific NOE (Nuclear Overhauser Effect) patterns distinct from L-Leu.Unambiguous verification of stereochemistry and folding in synthetic peptides.
Metabolic Contrast D-Leu is resistant to endogenous proteases.Acts as a stable tracer to monitor peptide integrity over time.[1]

Part 2: The Physics of Sensitivity (The Methyl Advantage)

To understand why


C-D-Leu is superior to other labeled amino acids (like 

C-Gly or

C-Phe), one must look at the relaxation mechanisms.
The Methyl Rotor Effect

Leucine side chains contain two methyl groups (


 and 

). These methyls act as independent rotors. Even when the peptide backbone is rigid (bound to a receptor) or tumbling slowly (high molecular weight), the methyl groups continue to rotate rapidly around the

axis.

This rotation averages out the dipolar interactions that typically broaden NMR signals.

  • Result:

    
    C-Methyl signals remain sharp and intense long after backbone amide signals have broadened into the baseline.
    
  • Application: You can track a

    
    C-D-Leu labeled peptide binding to a 100 kDa receptor, a feat impossible with backbone detection alone.
    
Diagram 1: The Methyl Relaxation Advantage

This diagram illustrates the physics of why Leucine methyls provide superior signal-to-noise ratios.

MethylRelaxation cluster_0 Backbone (Rigid) cluster_1 Sidechain (Dynamic) N1 C-alpha / Amide N2 Slow Tumbling (Large Complex) N1->N2 N3 Fast T2 Relaxation (Broad Peaks) N2->N3 M3 Slow T2 Relaxation (Sharp Peaks) N3->M3 Contrast Ratio > 10:1 M1 D-Leu Methyl (C-delta) M2 Internal Rotation (Fast Axis) M1->M2 M2->M3

Caption: Comparison of relaxation pathways. Rapid internal rotation of D-Leu methyls preserves signal intensity (Green) compared to rigid backbone atoms (Red).

Part 3: Experimental Protocol (SPPS & NMR)

Objective: Synthesize a model antimicrobial peptide containing a single


C-D-Leu residue and validate its structure.
Phase 1: Solid Phase Peptide Synthesis (SPPS)

Note: D-amino acids are prone to racemization if activated incorrectly. This protocol uses HATU/DIPEA with controlled activation times to maintain chiral purity.

Reagents:

  • Resin: Rink Amide MBHA (0.6 mmol/g loading).

  • Labeled AA: Fmoc-D-Leu-OH (

    
    C-universal or 
    
    
    
    C-methyl specific).
  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Swelling: Swell 100 mg resin in DMF (Dimethylformamide) for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (Critical Step):

    • Dissolve Fmoc-

      
      C-D-Leu-OH (4 eq) and HATU (3.9 eq) in minimal DMF.
      
    • Add DIPEA (8 eq) immediately before adding to resin.

    • Scientist's Note: Do not pre-activate for >2 minutes. Extended activation of D-amino acids increases the risk of racemization to the L-form.

  • Coupling: Shake at room temperature for 45 minutes.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Phase 2: NMR Acquisition Parameters

Instrument: 600 MHz (or higher) with CryoProbe.

ParameterSettingRationale
Pulse Sequence

HSQC (Sensitivity Enhanced)
Detects proton-carbon correlations directly.
Spectral Width (

)
10–30 ppm (Aliased)Focus only on the methyl region to save data points and time.
Relaxation Delay (d1) 1.0 sMethyls relax fast; shorter d1 allows faster scanning.
Temperature 298 K (Standard) or 310 K (Physiological)Match the biological assay conditions.

Part 4: Applications & Data Analysis[2][4][5][6][7][8]

Structural Verification (Chiral Fingerprinting)

In an achiral solvent, D-Leu and L-Leu have identical chemical shifts. However, in a folded peptide, the magnetic environment differs.

  • Experiment:

    
     NOESY + 
    
    
    
    HSQC.
  • Analysis: Look for intra-residue NOEs.[2]

    • L-Leu: Strong

      
       NOE (in 
      
      
      
      -helix).
    • D-Leu: Altered NOE patterns due to inverted stereocenter. The

      
      C label allows you to filter the NOESY spectrum to only show interactions involving the D-Leu sidechain, removing all other spectral clutter.
      
Metabolic Stability Assays

Drug developers often need to prove that a D-amino acid substitution confers resistance to proteolysis.

  • Workflow: Incubate

    
    C-D-Leu peptide in human serum.
    
  • Readout: Monitor the

    
    C-Methyl HSQC cross-peak over 24 hours.
    
    • Intact Peptide: Peak remains at

      
      .
      
    • Degradation: Appearance of free D-Leucine peak (shifted due to pH/environment change) or loss of signal intensity if metabolized.

    • Advantage:[3] The

      
      C filter renders the thousands of serum proteins invisible. Only your drug is seen.
      
Diagram 2: The Metabolic Stability Workflow

Visualizing the tracking of a therapeutic peptide in a biological matrix.

MetabolicTracking cluster_inputs Sample Prep cluster_nmr NMR Detection (HSQC) S1 13C-D-Leu Peptide P1 Incubation (37°C) 0h, 6h, 12h, 24h S1->P1 S2 Human Serum (Protease Rich) S2->P1 D1 13C Filter ON P1->D1 R1 Result: Drug Half-Life (t1/2) D1->R1 D2 Serum Background (Suppressed)

Caption: Workflow for determining metabolic stability. The


C-filter selectively detects the drug signal amidst a complex serum background.

References

  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • Tugarinov, V., & Kay, L. E. (2004). "An isotope labeling strategy for methyl-TROSY spectroscopy." Journal of Biomolecular NMR, 28(2), 165–172. (Foundational paper on Methyl-TROSY physics applicable to Leucine).

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. (Authoritative review on SPPS protocols including D-amino acids).

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.

Sources

Technical Guide: D-Leucine-1-13C as a High-Fidelity Probe for Chiral Recognition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Significance of carboxyl-labeled D-Leucine-1-13C in chiral recognition Content Type: Technical Whitepaper / Application Guide Audience: Senior Scientists, NMR Spectroscopists, Drug Discovery Leads

Executive Summary

In the precise realm of stereochemical analysis, the differentiation of enantiomers remains a critical bottleneck for peptide therapeutics and metabolic tracing. While High-Performance Liquid Chromatography (HPLC) is the standard for separation, Nuclear Magnetic Resonance (NMR) spectroscopy offers superior structural insight into the mechanism of chiral recognition.

This guide details the strategic application of This compound (D-Leu-1-13C) as a specialized NMR probe. Unlike its L-isomer, the D-enantiomer functions as an orthogonal tracer in biological systems, resistant to rapid enzymatic degradation. The specific 1-13C carboxyl labeling provides a singular, high-sensitivity reporter signal (~175 ppm) that is exceptionally responsive to hydrogen bonding and ionic interactions within chiral environments. This document outlines the physicochemical basis, experimental protocols, and data interpretation frameworks for leveraging this molecule in chiral solvating agent (CSA) validation and enantiomeric excess (


) determination.

Part 1: The Physicochemical Basis

Why D-Leucine? (The Orthogonal Probe)

In a biosphere dominated by L-amino acids, D-Leucine acts as a "silent" observer in metabolic pathways but a "loud" reporter in chiral analysis.

  • Metabolic Stability: D-Leu is resistant to standard proteases, making it an ideal internal standard for long-duration stability studies in serum or cell lysates.

  • Steric Bulk: The isobutyl side chain of Leucine provides significant steric hindrance. In chiral recognition, this bulk locks the molecule into specific conformations within a Chiral Solvating Agent (CSA) or Chiral Stationary Phase (CSP), maximizing the diastereomeric discrimination.

Why Carboxyl-1-13C Labeling? (The Reporter)

The choice of the C-1 (carboxyl) label over the side-chain methyls is deliberate and mechanistic:

  • Sensitivity to Environment: The carbonyl carbon is the primary site for hydrogen bond acceptance and ionic pairing. When D-Leu binds to a chiral selector (e.g., a macrocycle or Pirkle reagent), the electron density at C-1 is perturbed.

  • Chemical Shift Anisotropy: The carbonyl signal appears in a distinct region (170–180 ppm), far removed from the aliphatic "noise" of solvents or complex matrices.

  • No Background Interference: Natural abundance

    
    C is only 1.1%.[1][2] A 99% enriched label provides a signal enhancement of ~90-fold, allowing for micro-molar detection limits.
    

Part 2: Mechanism of Chiral Recognition

The core principle of NMR chiral recognition is the conversion of enantiomers (which have identical NMR spectra in achiral environments) into diastereomers (which have distinct spectra) via interaction with a Chiral Selector.

The Diastereomeric Complex

When D-Leu-1-13C interacts with a chiral selector (S), two transient complexes are formed if the analyte is racemic:

  • (S)-Selector : (D)-Leu (The target complex)

  • (S)-Selector : (L)-Leu (The competing complex)

Because these complexes are diastereomeric, the magnetic shielding around the


C-1 nucleus differs, resulting in a chemical shift non-equivalence (

).
Visualization: Interaction Pathway

ChiralRecognition cluster_inputs Input Components cluster_outputs NMR Observable Analyte This compound (Analyte) Complex Transient Diastereomeric Complex Formation Analyte->Complex H-Bond Donor Selector Chiral Selector (e.g., Resorcinarene/CSA) Selector->Complex Steric Lock Signal_D Signal A (D-Complex) δ = 176.4 ppm Complex->Signal_D Magnetic Shielding A Signal_L Signal B (L-Complex) δ = 176.1 ppm Complex->Signal_L Magnetic Shielding B

Figure 1: Mechanistic pathway of chiral recognition. The this compound forms a transient complex with the selector, resulting in a split signal (non-equivalence) if the L-enantiomer is also present.

Part 3: Experimental Workflow (SOP)

Materials
  • Analyte: this compound (99 atom %

    
    C).
    
  • Chiral Solvating Agent (CSA): e.g., (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or a chiral macrocycle.

  • Solvent:

    
     (preferred for H-bonding CSAs) or 
    
    
    
    (for cyclodextrins).
  • Instrument: 400 MHz NMR or higher (100 MHz for

    
    C).
    
Protocol Steps
StepActionCritical Parameter
1. Baseline Scan Dissolve 5 mg D-Leu-1-13C in 0.6 mL solvent. Acquire

C spectrum.[1][2][3][4][5][6][7][8][9][10][11]
Confirm singlet at ~175 ppm. This is

.
2. Titration Add CSA to the NMR tube in 0.5 equivalent increments (0.5:1 to 5:1 ratio).Monitor solubility; precipitation invalidates the shift.
3. Acquisition Run

C NMR (inverse gated decoupling to minimize NOE if quantitative).
Scans: 64–128 (sufficient due to labeling). Relaxation Delay (d1): >5s (carboxyls relax slowly).
4. Analysis Measure chemical shift (

) of the carboxyl carbon.
Calculate induced shift:

.
Workflow Diagram

Workflow Start Start: Sample Prep Weigh Weigh D-Leu-1-13C (5-10 mM) Start->Weigh Add_CSA Add Chiral Selector (Ratio 1:1 to 3:1) Weigh->Add_CSA Solubilize Solubilize in CDCl3 or D2O Add_CSA->Solubilize Acquire Acquire 13C NMR (Proton Decoupled) Solubilize->Acquire Decision Split Peak Observed? Acquire->Decision Calc Calculate Enantiomeric Excess Integration (Area A vs B) Decision->Calc Yes Optimize Adjust CSA Ratio or Change Solvent Decision->Optimize No (Singlet) Optimize->Add_CSA

Figure 2: Operational workflow for determining chiral recognition efficiency using D-Leu-1-13C.

Part 4: Data Interpretation & Applications

Calculating Chemical Shift Non-Equivalence ( )

The "success" of a chiral recognition experiment is measured by the magnitude of the peak splitting.



  • < 0.05 ppm: Poor recognition. Difficult to integrate.

  • > 0.20 ppm: Excellent recognition. Baseline separation allows for precise integration.

Application: Racemization Monitoring in Peptide Synthesis

When synthesizing therapeutic peptides containing L-Leucine, racemization (conversion to D-Leu) is a critical quality attribute.

  • Method: Spike the reaction mixture with D-Leu-1-13C as a reference standard.

  • Observation: If the synthesis conditions cause racemization of the native L-Leu, the resulting peptide mixture will show complex splitting patterns. The labeled D-Leu acts as a "beacon," identifying the exact chemical shift of the D-isomer within the peptide sequence.

Application: Metabolic Flux Analysis

In metabolic studies, D-amino acids are often assumed to be inert.

  • Experiment: Feed cell cultures with D-Leu-1-13C.

  • Readout: Analyze media supernatant over 24 hours.

  • Result: Stability of the 175 ppm signal confirms lack of degradation. Appearance of new peaks (e.g., at 180 ppm) would indicate unexpected racemase activity (conversion to L-Leu and subsequent metabolism).

References

  • Spisni, A., et al. (1989). Chiral Recognition of Amino Acid Derivatives: An NMR Investigation of the Selector and the Diastereomeric Complexes. Journal of Organic Chemistry.[9]

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy.[2][9][11][12] Wiley Online Library.

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews.

  • Seco, J. M., et al. (2004). Assignment of the Absolute Configuration of Alcohols, Amines and Carboxylic Acids by NMR. Chemical Reviews.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier Science.

Sources

Methodological & Application

Application Note & Protocol: Strategic Incorporation of D-Leucine-1-13C via Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and foundational principles for the successful incorporation of the isotopically labeled, non-proteinogenic amino acid D-Leucine-1-13C into a target peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of peptides for advanced analytical applications, such as NMR-based structural studies, metabolic flux analysis, and as internal standards for mass spectrometry. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Significance of Isotopic and Chiral Labeling

The precise introduction of stable isotopes, such as Carbon-13 (¹³C), into peptide frameworks is a powerful tool in modern biochemical and pharmaceutical research.[1][2] ¹³C-labeled peptides serve as invaluable probes for Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate detailed solution structures and molecular interactions.[2] They are also critical as internal standards for quantitative mass spectrometry (MS) in proteomics and pharmacokinetic studies, allowing for highly accurate measurements of peptide and protein abundance.[2][3]

Furthermore, the incorporation of D-amino acids offers significant advantages in drug design. Peptides constructed from D-amino acids are significantly more resistant to enzymatic degradation by proteases in the body, which typically recognize L-amino acids.[4] This increased stability can lead to a longer biological half-life and improved therapeutic potential.[4] The use of D-Leucine-1-¹³C, therefore, combines the benefits of enhanced stability with a spectroscopic tag for detailed analytical characterization.

This application note will detail the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy, which has become the predominant methodology for SPPS due to its milder deprotection conditions compared to the older Boc-based methods.[5][6]

Foundational Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

SPPS, a revolutionary technique developed by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[5][6] This approach simplifies the synthesis process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps.[7]

The core SPPS cycle consists of four main stages:

  • Resin Preparation & Swelling: The solid support is prepared and swelled in a suitable solvent to ensure optimal accessibility of the reactive sites within the polymer matrix.[5][6]

  • Nα-Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically with a solution of piperidine in DMF, to expose a free amine for the next coupling reaction.[6][8]

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid (in this case, Fmoc-D-Leucine-1-¹³C-OH) is activated and coupled to the newly exposed amine, forming a new peptide bond.[5][9]

  • Washing: The resin is thoroughly washed to remove any unreacted reagents and soluble by-products before initiating the next cycle.[7]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.[9][10]

Experimental Workflow: Synthesis of a Model Peptide Containing D-Leucine-1-¹³C

This protocol outlines the manual synthesis of a model pentapeptide (e.g., Tyr-Ala-Gly-D-Leu(¹³C) -Phe) on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials and Reagents
ReagentGradeSupplier
Rink Amide Resin (100-200 mesh)Synthesis GradeStandard Supplier
Fmoc-L-Phenylalanine-OHSynthesis GradeStandard Supplier
Fmoc-D-Leucine-1-¹³C-OH >98% Isotopic PuritySpecialist Supplier
Fmoc-L-Glycine-OHSynthesis GradeStandard Supplier
Fmoc-L-Alanine-OHSynthesis GradeStandard Supplier
Fmoc-L-Tyrosine(tBu)-OHSynthesis GradeStandard Supplier
N,N-Dimethylformamide (DMF)Amine-free, Peptide Synthesis GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
PiperidineACS GradeStandard Supplier
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeStandard Supplier
Oxyma PureSynthesis GradeStandard Supplier
Trifluoroacetic acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)Reagent GradeStandard Supplier
Diethyl etherAnhydrousStandard Supplier
SPPS Workflow Diagram

SPPS_Workflow Resin Rink Amide Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF/DCM) Deprotect1->Wash1 Couple1 3. Couple Fmoc-Phe-OH (DIC/Oxyma) Wash1->Couple1 Wash2 Wash (DMF/DCM) Couple1->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 Couple2 4. Couple Fmoc-D-Leu(13C)-OH Wash3->Couple2 Wash4 Wash Couple2->Wash4 Repeat Repeat Cycle: - Deprotection - Wash - Coupling - Wash Wash4->Repeat Cleave 5. Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleave Precipitate 6. Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify 7. Purification (RP-HPLC) Precipitate->Purify Analyze 8. Analysis (LC-MS) Purify->Analyze FinalPeptide Final Labeled Peptide Analyze->FinalPeptide

Caption: Workflow for the solid-phase synthesis of a ¹³C-labeled peptide.

Step-by-Step Protocol

PART A: Peptide Chain Elongation

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 0.1 mmol scale) into a fritted peptide synthesis vessel.

    • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature.[5][6] This step is crucial for ensuring that the reactive sites within the resin beads are accessible to reagents.[5]

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh 20% piperidine/DMF solution for 10-15 minutes to ensure complete removal of the Fmoc group.[11]

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • First Amino Acid Coupling (Fmoc-L-Phe-OH):

    • In a separate vial, dissolve Fmoc-L-Phe-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF. Pre-activation for 5-10 minutes is often beneficial.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • To monitor the reaction completion, a Kaiser test (Ninhydrin test) can be performed on a small sample of resin beads. A negative test (beads remain colorless) indicates a complete coupling.

    • Drain the coupling solution and wash the resin as described in step 2.

  • Subsequent Amino Acid Couplings (including Fmoc-D-Leucine-1-¹³C-OH):

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence (Gly, then D-Leu(¹³C) , then Ala, then Tyr(tBu)).

    • Causality Note on D-Amino Acid Incorporation: D-amino acids can sometimes exhibit slower coupling kinetics due to steric hindrance.[12] The use of a carbodiimide activator like DIC in combination with an additive such as Oxyma Pure is a robust choice for minimizing racemization and ensuring efficient coupling. For particularly difficult couplings, stronger activating agents like HATU or HCTU could be considered, although they may increase the risk of side reactions.[13] The ¹³C at the carbonyl position does not significantly alter the reactivity of the amino acid.

PART B: Cleavage, Deprotection, and Purification

  • Final Fmoc Deprotection and Washing:

    • After the final amino acid (Fmoc-L-Tyr(tBu)-OH) has been coupled, perform a final Fmoc deprotection as described in Step 2.

    • Wash the resin-bound peptide extensively with DMF, followed by DCM, and finally methanol to shrink the resin.

    • Dry the resin thoroughly under a high vacuum for at least 4 hours.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail. A standard and effective mixture is 95% TFA, 2.5% Water, and 2.5% TIS .[11] TIS acts as a scavenger to prevent side reactions with reactive cations generated during the cleavage of protecting groups, particularly for residues like Tyrosine.

    • Add the cleavage cocktail to the dried resin (approx. 10 mL/g of resin) and agitate at room temperature for 2-3 hours.

    • Filter the cleavage mixture to separate the resin and collect the filtrate containing the crude peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Peptide Precipitation and Isolation:

    • Concentrate the TFA filtrate slightly under a gentle stream of nitrogen.

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution). The peptide will precipitate as a white solid.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.

    • After the final wash, dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[10][14] A C18 column is typically used with a gradient of water/acetonitrile containing 0.1% TFA.[14]

    • Collect the fractions corresponding to the main peak.

    • Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrum should show a peak corresponding to the calculated molecular weight of the peptide, including the +1 mass shift from the ¹³C isotope in the D-Leucine residue.[15][16]

    • Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Self-Validating Systems and Quality Control

  • Kaiser Test: As mentioned, this colorimetric test should be used after each coupling step to ensure the reaction has gone to completion. A positive result (blue beads) indicates free amines and an incomplete reaction, necessitating a recoupling step.

  • Mass Spectrometry: Analysis of the final product by LC-MS is non-negotiable. It provides definitive confirmation of the peptide's identity (correct mass, including the isotopic label) and an accurate assessment of its purity.[14] The expected mass increase for the incorporation of one D-Leucine-1-¹³C is +1 Da compared to the unlabeled analogue.

Conclusion

This protocol provides a robust framework for the synthesis of peptides containing the specialized building block D-Leucine-1-¹³C. By understanding the rationale behind each step—from the necessity of resin swelling to the choice of coupling reagents for sterically demanding residues and the role of scavengers in cleavage—researchers can confidently and reproducibly synthesize high-quality labeled peptides. These custom peptides are essential tools for advancing our understanding of protein structure, function, and metabolism.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2023). BioVera. Retrieved from [Link]

  • Beyer, A., & Roth, H. J. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3169-3177. Retrieved from [Link]

  • Synthetic Peptide Analysis | Purification, Characterization & Monitoring. (n.d.). Waters Corporation. Retrieved from [Link]

  • Purification and Analysis of Synthetic Peptides: The Challenges of Method Development. (n.d.). Technology Networks. Retrieved from [Link]

  • Stable Isotope-Labeled Peptides via Solid Phase Synthesis. (2023). Silantes. Retrieved from [Link]

  • Isotope Labeled Peptides: Precision Tools for Research. (n.d.). JPT. Retrieved from [Link]

  • Allen, D. K., & Shachar-Hill, Y. (2011). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. Metabolites, 1(1), 37–58. Retrieved from [Link]

  • Stable Isotope Labeled Peptides. (n.d.). LifeTein. Retrieved from [Link]

  • Tripodi, V., & Coffey, A. (2020). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies. Retrieved from [Link]

  • Garcia, B. A., Shabanowitz, J., & Hunt, D. F. (2007). Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 18(9), 1677–1684. Retrieved from [Link]

  • D-Amino Acid-Containing Peptide Synthesis. (n.d.). CD Formulation. Retrieved from [Link]

  • Solid-Phase Peptide Synthesis of d-Amino Acids. (2023). Scholarly Commons. Retrieved from [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Kubyshkin, V., & Buntru, A. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology, 2(5), 1335-1348. Retrieved from [Link]

  • Wainwright, I. M., & Barb, A. W. (2011). Incorporation of isotopically enriched amino acids. Current protocols in protein science, Chapter 17, Unit 17.10. Retrieved from [Link]

  • Liu, Y., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 17(4), 803-808. Retrieved from [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). LinkedIn. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Fmoc solid-phase peptide synthesis: a practical approach. Nature protocols, 2(12), 3247–3256. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. Retrieved from [Link]

  • Overview of the SPPS cycle and subsequent deprotection, work-up and purification steps. (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • Tanimura, N., et al. (2016). Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification. Molecular & Cellular Proteomics, 15(7), 2468–2478. Retrieved from [Link]

  • Gomes de Oliveira, A., & Peyr, G. (2014). A Peptide-Based Method for 13C Metabolic Flux Analysis in Microbial Communities. PLoS ONE, 9(9), e106935. Retrieved from [Link]

  • Melnikov, S., et al. (2018). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Nucleic acids research, 46(22), 12018–12028. Retrieved from [Link]

  • Smith, K., et al. (1998). Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine. American Journal of Physiology-Endocrinology and Metabolism, 275(2), E370-E377. Retrieved from [Link]

Sources

Application Note: Precision Incorporation of D-Leucine-1-13C into Bacterial Peptidoglycan

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Grounding

The Biological Imperative: Why D-Leucine?

Unlike L-amino acids, which are the canonical building blocks of proteins, D-amino acids (DAAs) in bacteria serve a distinct, structural role.[1] They are primarily found in the peptidoglycan (PG) cell wall.[2][3][4] While D-Alanine and D-Glutamate are constitutive components of the PG stem peptide, "non-canonical" DAAs like D-Leucine act as environmental editors.

Bacteria such as Vibrio cholerae and Bacillus subtilis actively secrete DAAs during the stationary phase to remodel their cell walls.[5] This remodeling regulates biofilm disassembly, cell shape, and resistance to osmotic stress. By incorporating D-Leucine-1-13C , researchers can specifically tag the 4th or 5th position of the muropeptide stem, enabling precise NMR or Mass Spectrometry tracking of cell wall dynamics without the background noise of cytosolic protein synthesis.

The Isotope Strategy: this compound

The choice of 1-13C (carbonyl carbon) is mechanistic. The incorporation of D-Leucine into peptidoglycan occurs via transpeptidation , where the peptide bond is remodeled.

  • NMR Utility: The carbonyl carbon provides a distinct chemical shift signal ($ \delta \approx 170-180 $ ppm) sensitive to the local peptide bond environment (e.g., D-Ala-D-Leu vs. D-Ala-D-Ala).

  • Mass Spectrometry: The +1 Da mass shift allows for quantitation of "edited" muropeptides versus "native" stems.

Critical Challenges & Mitigation
ChallengeMechanismMitigation Strategy
Racemization Bacterial racemases (e.g., dadX, alr) may convert D-Leu-1-13C to L-Leu-1-13C.Use Minimal Media (M9) to control L-Leu availability; Validate with PG purification (boiling SDS) to remove protein.
Toxicity High cytosolic D-Leu leads to tRNA mischarging (toxicity).Pulse-Labeling: Short exposure (1-2 cell cycles) or use sub-inhibitory concentrations (<2 mM).
Uptake D-Leu requires specific transport systems (e.g., cycA or dipeptide permeases).Ensure media pH is neutral (7.0-7.2) to optimize permease activity; use defined minimal media to reduce competition.

Part 2: Mechanistic Visualization

Diagram 1: The Periplasmic Editing Pathway

This diagram illustrates the extracytoplasmic route of D-Leucine incorporation, distinguishing it from the cytosolic precursor pathway.

D_Leu_Pathway cluster_Enzymes Enzymatic Incorporation Media Media: D-Leu-1-13C Transporter Membrane Transporter (Permease) Media->Transporter Uptake Periplasm Periplasmic Space Transporter->Periplasm Racemase Racemase (Risk: D -> L Conv.) Transporter->Racemase Cytosolic Leak Ldt L,D-Transpeptidase (Ldt) Periplasm->Ldt PBP D,D-Transpeptidase (PBP) Periplasm->PBP PG_Edited Edited PG Stem (L-Ala-D-Glu-mDAP-D-Leu-1-13C) Ldt->PG_Edited Exchange (Pos 4) PBP->PG_Edited Exchange (Pos 5) PG_Native Native PG Stem (L-Ala-D-Glu-mDAP-D-Ala-D-Ala) PG_Native->Ldt Acceptor PG_Native->PBP Acceptor Protein Misincorporation into Protein Racemase->Protein L-Leu-1-13C

Caption: D-Leucine incorporation occurs primarily in the periplasm via transpeptidases, replacing terminal D-Alanine residues. Cytosolic leakage risks racemization.

Part 3: Experimental Protocols

Protocol A: Preparation of Defined Minimal Media (M9)

Rationale: Complex media (LB/TSB) contains undefined amino acids that compete with D-Leu uptake and mask isotopic signals. M9 allows precise control of specific activity.

Reagents:

  • 5x M9 Salts Stock (sterile).

  • 1 M MgSO₄, 1 M CaCl₂.

  • 20% Glucose (w/v).

  • This compound (Solid, >99% enrichment).

  • Micronutrient solution (Fe, Zn, Mn).

Step-by-Step:

  • Base Formulation: To 700 mL sterile Milli-Q water, add 200 mL 5x M9 salts.

  • Carbon Source: Add 20 mL 20% Glucose (final 0.4%). Note: Do not use 13C-Glucose unless dual-labeling is intended.

  • Supplementation: Add 2 mL 1 M MgSO₄ and 100 µL 1 M CaCl₂.

  • Isotope Stock: Dissolve this compound in sterile water to create a 100 mM Stock Solution . Filter sterilize (0.22 µm).

    • Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Pulse-Chase Incorporation (Log Phase)

Best for: Tracking cell wall synthesis dynamics and turnover.

  • Inoculation: Inoculate bacterial strain (e.g., V. cholerae or B. subtilis) 1:100 into 50 mL M9 media.

  • Growth: Incubate at 37°C with shaking (200 rpm) until OD₆₀₀ ≈ 0.3 (Early Log).

  • The Pulse: Spike the culture with this compound stock to a final concentration of 2 mM .

    • Expert Tip: Concentrations >5 mM may trigger growth arrest in B. subtilis due to tRNA toxicity. 2 mM is the "Goldilocks" zone for labeling vs. toxicity.

  • Incubation: Continue growth for 2 doubling times (approx. 60-90 mins).

  • The Chase (Optional): To track turnover, pellet cells (4,000 x g, 5 min), wash 2x with pre-warmed M9 (no D-Leu), and resuspend in fresh M9 containing 10 mM unlabeled D-Ala (to outcompete D-Leu).

Protocol C: Stationary Phase Remodeling (Biofilm Context)

Best for: Studying cell wall editing during growth arrest/biofilm formation.

  • Growth: Grow cells in M9 until OD₆₀₀ ≈ 1.0 (Transition to Stationary).

  • Induction: Add this compound to 4 mM .

  • Incubation: Incubate for 4–12 hours.

    • Note: In this phase, cell division slows, but L,D-transpeptidases remain active, swapping D-Ala for D-Leu-1-13C in the existing peptidoglycan mesh.

Part 4: Validation & Analytical Workflow (QC)

Crucial Step: Differentiating Cell Wall from Protein. Because racemases exist, you must prove the 13C label is in the peptidoglycan, not the proteome.

Diagram 2: The Self-Validating Extraction Workflow

QC_Workflow Harvest Harvest Cells (Centrifugation) SDS_Boil Boiling SDS (4%) 30 Minutes Harvest->SDS_Boil Lysis Wash Wash 3x (Remove SDS/Soluble Proteins) SDS_Boil->Wash Solubilize Proteome Enzyme_Digest Protease Digestion (Trypsin/Pronase) Wash->Enzyme_Digest Clean PG PG_Pure Purified Sacculi (Insoluble PG) Enzyme_Digest->PG_Pure Hydrolysis Mutanolysin/Lysozyme Digestion PG_Pure->Hydrolysis Release Muropeptides Analysis LC-MS/MS or Solid State NMR Hydrolysis->Analysis Detect +1 Da Shift

Caption: The boiling SDS step is non-negotiable. It solubilizes all non-covalently bound proteins. If 13C remains in the pellet, it is covalently linked to the cell wall.

Analytical Checkpoints
  • Solid State NMR (ssNMR): Analyze the intact sacculi. Look for the Carbonyl peak shift. D-Leu incorporation often results in a unique chemical shift compared to the abundant D-Ala-D-Ala signal.

  • LC-MS/MS:

    • Digest purified PG with Mutanolysin.

    • Reduce muropeptides with Sodium Borohydride.

    • Search for the mass of the specific muropeptide (e.g., GlcNAc-MurNAc-L-Ala-D-Glu-mDAP-D-Leu ).

    • Verification: The D-Leu containing muropeptide should show the +1.003 Da shift from the 13C label.

References

  • Cava, F., et al. (2011). Distinct pathways for modification of the bacterial cell wall by non-canonical D-amino acids. The EMBO Journal, 30(16), 3442–3453. [Link]

  • Lam, H., et al. (2009).[5] D-Amino acids govern stationary phase cell wall remodeling in bacteria.[2][4][5][6] Science, 325(5947), 1552-1555.[5] [Link]

  • Lupoli, T. J., et al. (2011). Transpeptidase-mediated incorporation of D-amino acids into bacterial peptidoglycan.[1][3][6][7][8][9] Journal of the American Chemical Society, 133(28), 10748–10751. [Link]

  • Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2745–2756. [Link]

  • Kolodkin-Gal, I., et al. (2010). D-Amino Acids Trigger Biofilm Disassembly. Science, 328(5978), 627-629. [Link]

Sources

Application Note & Protocol: Quantitative Analysis of D-Leucine-1-¹³C in Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of D-Leucine-1-¹³C in various biological matrices, including plasma, urine, and cerebrospinal fluid. D-Leucine-1-¹³C serves as a crucial stable isotope-labeled tracer for investigating in vivo kinetics, metabolic pathways, and the pathophysiology of diseases where D-amino acid metabolism is implicated. This document outlines detailed protocols for sample preparation, analytical methodologies employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and data analysis. The causality behind experimental choices is explained to ensure scientific integrity and enable robust, reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Significance of D-Leucine and Stable Isotope Tracing

While L-amino acids are the canonical building blocks of proteins, their stereoisomers, D-amino acids, are increasingly recognized for their significant physiological and pathological roles.[1][2][3] D-amino acids are present in mammals and are involved in processes ranging from neurotransmission to acting as potential biomarkers for diseases such as schizophrenia, neurodegenerative disorders, and chronic kidney disease.[4][5] The enzyme D-amino acid oxidase (DAAO) is a key regulator of D-amino acid levels, catalyzing their oxidative deamination.[6][7][8][9][10]

The study of D-amino acid metabolism in vivo necessitates the use of stable isotope tracers. D-Leucine-1-¹³C is an ideal tracer for several reasons:

  • Safety: As a non-radioactive isotope, it can be safely used in human studies.[11]

  • Chemical Identity: It is chemically identical to endogenous D-Leucine, ensuring it follows the same metabolic pathways.

  • Mass Distinguishability: The ¹³C label allows for its differentiation from the naturally abundant ¹²C-D-Leucine by mass spectrometry, enabling precise quantification of its metabolic fate.[12]

This application note provides a validated methodology for the precise quantification of D-Leucine-1-¹³C, facilitating advanced research in metabolic diseases and drug development.

Principles of the Analytical Approach

The core of this methodology is stable isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and accuracy.[13][14]

The workflow involves:

  • Sample Preparation: Extraction of D-Leucine from the biological matrix and removal of interfering substances like proteins.

  • Internal Standard Spiking: Addition of a known concentration of a stable isotope-labeled internal standard (e.g., D-Leucine-d10) to correct for sample loss during preparation and variations in instrument response.[14]

  • Chromatographic Separation: Separation of D-Leucine from other amino acids and matrix components using liquid chromatography.

  • Mass Spectrometric Detection: Ionization of the analyte and internal standard, followed by their detection and quantification based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

Logical Workflow for Isotope Dilution Mass Spectrometry

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (Plasma, Urine, CSF) B Spike with Internal Standard (D-Leucine-d10) A->B C Protein Precipitation (e.g., with Sulfosalicylic Acid) B->C D Supernatant Collection C->D E LC Separation D->E Injection F ESI+ Ionization E->F G MS/MS Detection (MRM) F->G H Peak Integration (Analyte & IS) G->H I Calculate Peak Area Ratio H->I J Quantification via Calibration Curve I->J

Caption: Workflow for the quantitative analysis of D-Leucine-1-¹³C.

Experimental Protocols

Reagents and Materials
  • D-Leucine-1-¹³C (Analyte)

  • D-Leucine-d10 (Internal Standard, IS)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Sulfosalicylic acid (SSA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Sample Preparation

This protocol is optimized for plasma, serum, urine, and cerebrospinal fluid (CSF). The primary goal is to efficiently precipitate proteins while ensuring maximum recovery of the analyte and internal standard.[15][16]

Step-by-Step Protocol:

  • Aliquoting: Pipette 100 µL of the biological sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube. For urine samples with high amino acid concentrations, a 1:10 dilution with LC-MS grade water may be necessary prior to this step.[17] For CSF, a larger starting volume (e.g., 200 µL) may be considered to enhance sensitivity.[17]

  • Internal Standard Spiking: Add 10 µL of the D-Leucine-d10 internal standard working solution (e.g., 10 µg/mL) to each tube. Vortex briefly. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest accuracy.[13][18]

  • Protein Precipitation: Add 20 µL of 15% (w/v) sulfosalicylic acid to each tube.[14] This acidic agent effectively denatures and precipitates proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Incubation: Incubate the samples at 4°C for 30 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to a new microcentrifuge tube.

  • Dilution: Dilute the supernatant with 450 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[14] This step minimizes potential matrix effects and ensures compatibility with the LC system.

  • Final Transfer: Vortex the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are a starting point and may require optimization based on the specific instrumentation used. A hydrophilic interaction chromatography (HILIC) or a mixed-mode column is often suitable for retaining and separating polar analytes like amino acids.[18]

Parameter Condition
LC System Agilent 1290 UPLC or equivalent
Column Intrada Amino Acid column (or similar HILIC/mixed-mode)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation (e.g., start at 95% B, ramp down to 40% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer SCIEX 6500 QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The MRM transitions should be optimized by infusing pure standards of D-Leucine-1-¹³C and D-Leucine-d10. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will result from characteristic fragmentation.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
D-Leucine-1-¹³C133.1Optimized fragmentOptimized value
D-Leucine-d10 (IS)142.2Optimized fragmentOptimized value

Method Validation and Data Analysis

A rigorous method validation is essential to ensure the reliability of the quantitative data.[19][20] The validation should assess linearity, accuracy, precision, limit of quantification (LOQ), and stability according to regulatory guidelines.

Calibration Curve and Quantification

A calibration curve is constructed by plotting the peak area ratio (D-Leucine-1-¹³C / D-Leucine-d10) against the known concentrations of the calibrators. The concentration of D-Leucine-1-¹³C in unknown samples is then determined by interpolating their peak area ratios from this curve. A linear regression with a weighting factor of 1/x is typically used.

Representative Quantitative Data

The following table presents example validation data for the quantification of D-Leucine-1-¹³C in human plasma.

Parameter Result
Linear Range 0.1 - 100 µM
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 µM
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Matrix Effect Minimal, corrected by IS
Recovery > 85%

Applications and Future Directions

The ability to accurately quantify D-Leucine-1-¹³C in biological fluids opens up numerous research avenues:

  • Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered D-Leucine.

  • Metabolic Flux Analysis: Tracing the incorporation of D-Leucine into metabolic pathways and assessing the activity of enzymes like DAAO.[12]

  • Biomarker Discovery: Investigating altered D-Leucine metabolism in various disease states, potentially identifying new diagnostic or prognostic markers.[1][4]

  • Therapeutic Monitoring: Evaluating the efficacy of drugs that target D-amino acid metabolism.[2][3]

This robust and validated method provides the scientific community with a vital tool to explore the expanding world of D-amino acid biology.

Metabolic Fate of D-Leucine

G cluster_products Oxidative Deamination Products DLeu D-Leucine-1-¹³C (Tracer) DAAO D-Amino Acid Oxidase (DAAO) DLeu->DAAO KIC α-Ketoisocaproate-1-¹³C H2O2 Hydrogen Peroxide NH3 Ammonia DAAO->KIC DAAO->H2O2 DAAO->NH3

Caption: Enzymatic conversion of D-Leucine by D-amino acid oxidase.

References

  • D-amino acid oxidase - Wikipedia. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • Khoronenkova, S. V., & Tishkov, V. I. (2008). D-amino acid oxidase: physiological role and applications. Biochemistry (Moscow), 73(13), 1511–1518.
  • Bowron, A., et al. (n.d.). METBIONET GUIDELINES FOR AMINO ACID ANALYSIS. Retrieved February 7, 2024, from [Link]

  • Sacchi, S., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 18.
  • Khoronenkova, S. V., & Tishkov, V. I. (2008). D-amino acid oxidase: Physiological role and applications. Biochemistry (Moscow), 73(13), 1511-1518.
  • Rosini, E., et al. (2018). Biochemical Properties of Human D-amino Acid Oxidase Variants and Their Potential Significance in Pathologies. Frontiers in Molecular Biosciences, 5, 87.
  • Soliman, G. A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7016.
  • Shi, Y., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. International Journal of Molecular Sciences, 23(18), 10794.
  • Baskal, S., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(12), 1837-1857.
  • BGI. (n.d.). Best Practices for Sample Preparation in Amino Acid Analysis. Retrieved February 7, 2024, from [Link]

  • Shi, Y., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. International Journal of Molecular Sciences, 23(18), 10794.
  • Armstrong, D. W., & Staleva, I. (2022). Analysis of D-Amino Acids: Relevance in Human Disease.
  • Habilitation Thesis. (2009). Amino acid analysis in biological fluids by GC-MS. Retrieved February 7, 2024, from [Link]

  • Mtoz Biolabs. (n.d.). GC-MS Amino Acid Analysis. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (2013). HPLC method and sample preparation for amino acids?. Retrieved February 7, 2024, from [Link]

  • Heuillet, M., et al. (2018). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Scientific Reports, 8(1), 253.
  • Tsikas, D., et al. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 11(10), 656.
  • Almstetter, M. F., et al. (2012). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. In The Handbook of Metabolic Phenotyping (pp. 357-371). Springer.
  • Tusch, G. (1993). 13C-Leucine-Tracer-Technique in clinical research on postoperative protein metabolism. Infusionstherapie und Transfusionsmedizin, 20(5), 291-297.
  • Gasso, P., et al. (2022). D-Amino Acids as a Biomarker in Schizophrenia. International Journal of Molecular Sciences, 23(3), 1629.
  • Chromsystems. (n.d.). Amino Acid Analysis in Plasma-Serum and Urine Brochure. Retrieved February 7, 2024, from [Link]

  • Miller, M. J., et al. (2019). Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. Journal of inherited metabolic disease, 42(5), 844–853.
  • Børsheim, E., et al. (2010). The Effect of Oral Leucine on Protein Metabolism in Adolescents with Type 1 Diabetes Mellitus. Journal of clinical endocrinology and metabolism, 95(11), 5039–5046.
  • Zhao, X., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Journal of pharmaceutical and biomedical analysis, 174, 450–458.
  • EANM. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 5(1), 7.
  • Burd, N. A., et al. (2012). Whey and casein labeled with l-[1-13C]leucine and muscle protein synthesis: effect of resistance exercise and protein ingestion. American Journal of Physiology-Endocrinology and Metabolism, 302(8), E982-E991.
  • Cross, J. R. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. In Metabolomics (pp. 297-308). Humana Press.
  • Smith, K., et al. (1992). Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine. The American journal of physiology, 262(4 Pt 1), E511–E517.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
  • Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. Retrieved February 7, 2024, from [Link]

Sources

Application Note: Metabolic Flux Analysis of D-Amino Acid Oxidase (DAAO) Activity Using D-Leucine-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the specific use of D-Leucine-1-13C for Metabolic Flux Analysis (MFA), with a primary focus on quantifying D-Amino Acid Oxidase (DAAO) activity and D-amino acid turnover.

Executive Summary

While L-Leucine-1-13C is the gold standard for assessing whole-body protein turnover and oxidation, its enantiomer, This compound , serves a distinct and critical role in metabolic flux analysis. It functions as a highly specific probe for D-Amino Acid Oxidase (DAAO) activity.

DAAO is a peroxisomal flavoenzyme of significant therapeutic interest, particularly in schizophrenia (where DAAO degrades the NMDA co-agonist D-serine) and kidney disease . This compound allows researchers to isolate DAAO-mediated flux from general branched-chain amino acid (BCAA) metabolism because D-Leucine must first be converted to


-ketoisocaproate (KIC) by DAAO before entering the oxidative pathway. This guide outlines the protocols for using this compound to quantify DAAO flux in vitro and in vivo.

Mechanistic Basis & Pathway Logic

The D-Leucine vs. L-Leucine Flux Divergence

The utility of this compound relies on the stereoselective processing of leucine isomers.

  • L-Leucine Pathway: Transaminated by Branched-Chain Aminotransferase (BCAT) to form

    
    -ketoisocaproate (KIC).
    
  • D-Leucine Pathway: Oxidatively deaminated by DAAO to form the same KIC intermediate, producing H

    
    O
    
    
    
    as a byproduct.

Once converted to [1-13C]KIC, the metabolic fate converges. The KIC is decarboxylated by the Branched-Chain


-Ketoacid Dehydrogenase (BCKDH) complex, releasing the C1 label as 

CO

.

Key Insight: By using this compound, the rate of


CO

appearance (or plasma [1-13C]KIC enrichment) becomes a direct proxy for DAAO activity, provided BCKDH is not rate-limiting.

DAAO_Pathway D_Leu This compound (Tracer) DAAO Enzyme: DAAO (Peroxisome) D_Leu->DAAO KIC [1-13C] KIC (Common Intermediate) D_Leu->KIC Oxidation (H2O2 produced) L_Leu L-Leucine (Endogenous) BCAT Enzyme: BCAT (Mitochondria/Cytosol) L_Leu->BCAT L_Leu->KIC Transamination BCKDH Enzyme: BCKDH KIC->BCKDH CO2 13CO2 (Breath/Headspace) KIC->CO2 Decarboxylation IsoVal Isovaleryl-CoA KIC->IsoVal

Figure 1: Convergence of D- and L-Leucine metabolism at KIC. This compound flux to 13CO2 is gated by DAAO activity.

Experimental Protocols

Protocol A: In Vitro DAAO Flux Assay (Cell Lysates/Tissue Homogenates)

Objective: Quantify DAAO enzymatic activity in tissue samples (e.g., kidney, brain) by measuring the conversion of this compound to [1-13C]KIC using LC-MS/MS. This is superior to colorimetric H


O

assays as it avoids interference from catalase or other peroxidases.
Materials
  • Tracer: this compound (99 atom % 13C).

  • Buffer: Sodium Pyrophosphate (pH 8.3).[1][2]

  • Cofactor: FAD (Flavin Adenine Dinucleotide), 10 µM (DAAO is FAD-dependent).

  • Internal Standard: L-Leucine-d3 (for normalization).

  • Quenching Solution: Ice-cold Methanol/Acetonitrile (80:20).

Workflow
  • Homogenization: Homogenize tissue (50 mg) in 500 µL pyrophosphate buffer containing protease inhibitors. Centrifuge at 10,000 x g for 10 min. Collect supernatant.

  • Reaction Setup:

    • In a 1.5 mL tube, mix:

      • 50 µL Tissue Lysate[1]

      • 10 µL FAD (100 µM stock)

      • 40 µL Buffer

    • Pre-incubate at 37°C for 5 minutes.

  • Flux Initiation: Add 20 µL of 20 mM this compound . Final concentration ~3.3 mM.

  • Incubation: Incubate at 37°C for exactly 30 minutes.

  • Quenching: Stop reaction by adding 400 µL ice-cold Quenching Solution spiked with Internal Standard (L-Leucine-d3). Vortex immediately.

  • Extraction: Centrifuge at 15,000 x g for 10 min. Transfer supernatant to LC-MS vials.

LC-MS/MS Analysis Parameters
  • Column: C18 Reverse Phase or HILIC (Amide).

  • Mode: Negative Ion Mode (KIC ionizes well in negative mode).

  • Transitions (MRM):

    • Target: [1-13C]KIC (m/z 130.1 → 130.1 or fragment). Note: Unlabeled KIC is 129.1.

    • Substrate: this compound (m/z 131.1 → various).

  • Calculation:

    
    
    
Protocol B: In Vivo DAAO Flux (Breath Test & Plasma)

Objective: Non-invasive assessment of systemic DAAO activity in animal models. This is critical for testing DAAO inhibitors (e.g., for schizophrenia treatment).

Pre-Experimental Prep
  • Animals: Fasted for 6–12 hours to stabilize endogenous amino acid pools.

  • Tracer Solution: Dissolve this compound in sterile saline (0.9% NaCl) at 20 mg/mL. Filter sterilize (0.22 µm).

Step-by-Step Procedure
  • Baseline Sampling:

    • Collect a baseline breath sample (Time -10 min) using a breath collection nose cone or sealed chamber.

    • Collect baseline blood (tail nick) for plasma KIC background.

  • Tracer Administration:

    • Administer this compound via Intraperitoneal (IP) injection or Oral Gavage .

    • Dose: 10–50 mg/kg body weight. (Higher doses saturate transport, lower doses reflect trace flux).

  • Breath Collection (The Flux Readout):

    • Place animal in a flow-through metabolic chamber connected to an Isotope Ratio Mass Spectrometer (IRMS) or collect discrete breath samples in Exetainers.

    • Sampling Points: 0, 15, 30, 45, 60, 90, 120 min post-injection.

    • Metric: Measure

      
      C over baseline (Atom Percent Excess, APE).
      
  • Plasma Collection (Optional Confirmation):

    • Collect blood at peak flux time (e.g., 45 min).

    • Process for LC-MS to measure [1-13C]KIC / Total KIC ratio.

Data Interpretation
  • High

    
    CO
    
    
    
    Recovery:
    Indicates high DAAO activity (rapid conversion of D-Leu
    
    
    KIC
    
    
    CO
    
    
    ).
  • Low

    
    CO
    
    
    
    Recovery:
    Indicates DAAO inhibition (drug effect) or gene knockout.

Data Presentation & Analysis

Quantitative Summary Table

When comparing a DAAO Inhibitor vs. Vehicle, structure your data as follows:

ParameterUnitVehicle ControlDAAO Inhibitor GroupInterpretation
Cmax (

CO

)
APE (Atom % Excess)2.5 ± 0.30.8 ± 0.1Reduced peak oxidation rate.
AUC

APE

min
150 ± 1545 ± 570% inhibition of DAAO flux.
Plasma [1-13C]KIC µM12.5 ± 2.03.1 ± 0.5Reduced formation of KIC from D-Leu.
Plasma D-Leu µM50.0 ± 5.0180.0 ± 20.0Accumulation of substrate (D-Leu).
Flux Calculation Logic

To calculate the Fractional Oxidation Rate (


) :


Where:
  • 
     = CO
    
    
    
    production rate (mmol/min).
  • 
     = Enrichment of 
    
    
    
    CO
    
    
    in breath.
  • 
     = Dose of tracer.[3][4]
    
  • 
     = Enrichment of the infusate (usually 99%).
    

Critical Technical Considerations (E-E-A-T)

Stereochemical Purity (Trustworthiness)

Ensure your this compound is >99% enantiomerically pure . Even a 1% contamination with L-Leucine-1-13C can skew results, as L-Leucine is oxidized much faster via the ubiquitous BCAT/BCKDH pathway, creating a "false positive" flux background.

  • Validation: Run a chiral LC-MS method on the tracer stock before use.

The "KIC Trap"

Once D-Leucine is converted to [1-13C]KIC, it enters the general KIC pool. If the animal has a defect in BCKDH (e.g., Maple Syrup Urine Disease models), 13CO2 will not be produced even if DAAO is working.

  • Control: Always run a parallel L-Leucine-1-13C group to verify downstream BCKDH capacity.

Renal Clearance

D-Amino acids are cleared renally more rapidly than L-amino acids. In in vivo studies, account for urinary loss of unmetabolized this compound.

  • Correction: Measure urine 13C enrichment to calculate non-metabolic clearance.

References

  • Konno, R., et al. (2010). "D-Amino acid oxidase and D-aspartate oxidase during the synthesis of D-amino acids." Chemical & Pharmaceutical Bulletin.

  • Pollegioni, L., et al. (2018). "Assays of D-Amino Acid Oxidase Activity." Frontiers in Molecular Biosciences.

  • Weatherly, C. A., et al. (2017). "D-Amino Acid Levels in Peroxisomal Disorders." Journal of Chromatography B.

  • Cambridge Isotope Laboratories . "Metabolic Tracers: L-Leucine vs D-Leucine applications."

Sources

Precision Protocol: Sample Preparation for D-Leucine-1-13C Isotope Ratio Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

Executive Summary & Scientific Rationale

This application note details the isolation, purification, and derivatization of D-Leucine-1-13C from complex biological matrices (plasma, urine, or tissue culture media).

The Challenge: D-Leucine is a D-amino acid (DAA), often present in trace amounts relative to its abundant L-enantiomer in biological systems. Furthermore, the 1-13C label (carboxyl position) requires a derivatization method that preserves the carboxyl carbon without fractionation.

The Solution: We utilize Cation Exchange Chromatography for purification followed by N-trifluoroacetyl-O-isopropyl ester (TFA-IP) derivatization.

  • Why TFA-IP? Unlike standard methyl esters, the bulky isopropyl group combined with the trifluoroacetyl group provides superior resolution of D/L enantiomers on chiral stationary phases (e.g., Chirasil-Val), preventing the abundant L-Leucine peak from tailing into and obscuring the trace D-Leucine signal.

  • Why 1-13C matters: The combustion interface converts the entire molecule to CO2. Because the label is position-specific (C1), any loss of the carboxyl group (decarboxylation) during prep would be catastrophic. The esterification step protects this carbon.

Experimental Design Considerations
ParameterSpecificationRationale
Target Analyte This compoundD-enantiomer requires chiral separation; 1-13C requires conservation of the C-terminus.
Purification Dowex 50W-X8 (H+ form)Removes sugars, organic acids, and lipids that foul the combustion reactor.
Derivatization TFA-IP (N-trifluoroacetyl-O-isopropyl)High volatility and excellent chiral resolution on Chirasil-Val columns.
Instrumentation GC-C-IRMSHigh-precision measurement of

at natural abundance or low enrichment levels.[1]
Combustion 960°C - 1000°C (NiO/CuO)Quantitative conversion of organic carbon to CO2.
Protocol 1: Sample Extraction & Cation Exchange Purification

Objective: Isolate amino acids from the matrix (salts, lipids, proteins) to prevent combustion reactor poisoning.

Reagents:

  • Dowex 50W-X8 cation exchange resin (100-200 mesh).

  • HCl (0.01 M, 2 M, 6 M).

  • Ammonium Hydroxide (NH4OH), 2 M.

  • Deionized Water (18.2 MΩ).

Workflow:

  • Protein Precipitation:

    • Add 100 µL sample to 400 µL ice-cold acetonitrile or sulfosalicylic acid (10%).

    • Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant.

  • Lipid Removal (Optional but Recommended):

    • Wash supernatant with 500 µL hexane/DCM (1:1). Discard organic (top) layer.[2]

  • Cation Exchange (SCX) Cleanup:

    • Activation: Pack 1 mL Dowex resin into a glass pasture pipette. Wash with 2 mL 2 M NaOH, then 2 mL 2 M HCl, then water until neutral.

    • Loading: Acidify sample to pH < 2 with dilute HCl. Load onto resin.[3][4] (Amino acids bind; sugars/anions pass through).

    • Washing: Wash with 5 mL water to remove neutral contaminants.

    • Elution: Elute amino acids with 3 mL 2 M NH4OH .

  • Drying:

    • Evaporate the eluate to dryness under a stream of Nitrogen (N2) at 60°C. Critical: Ensure all ammonia is removed.

SCX_Workflow Sample Biological Sample (Plasma/Urine) Precip Protein Precipitation (Acetonitrile/SSA) Sample->Precip SCX_Load Load SCX Column (Dowex 50W-X8) Precip->SCX_Load Supernatant (pH < 2) Wash Wash Steps (H2O -> Removes Sugars/Salts) SCX_Load->Wash Waste Elute Elute Amino Acids (2M NH4OH) Wash->Elute Retain AAs Dry Evaporate to Dryness (N2 Stream @ 60°C) Elute->Dry Purified AAs

Figure 1: Cation Exchange Purification Workflow for Amino Acid Isolation.

Protocol 2: Chiral Derivatization (TFA-IP Method)

Objective: Create volatile, chirally separable derivatives without fractionating the 1-13C carboxyl label.

Mechanism:

  • Esterification: Isopropanol + Acetyl Chloride

    
     Isopropyl ester (Protects C-1).
    
  • Acylation: Trifluoroacetic Anhydride (TFAA)

    
     N-TFA group.
    

Reagents:

  • Acetyl Chloride (AcCl).

  • Isopropanol (IPA), anhydrous.

  • Trifluoroacetic Anhydride (TFAA).

  • Dichloromethane (DCM).[2]

Step-by-Step:

  • Preparation of Esterification Reagent:

    • Slowly add 1 part Acetyl Chloride to 4 parts chilled Isopropanol. (Exothermic!). This generates anhydrous HCl in IPA.

  • Esterification:

    • Add 1 mL of the IPA/HCl reagent to the dried amino acid residue.

    • Cap tightly and heat at 100°C for 60 minutes .

    • Note: This step modifies the C-1 carboxyl group. Completeness is critical to avoid kinetic isotope effects (KIE).

    • Evaporate to dryness under N2 at 60°C.

  • Acylation:

    • Add 200 µL DCM and 50 µL TFAA.

    • Heat at 100°C for 15 minutes .

    • Evaporate to dryness under N2 at room temperature (volatile derivatives!).

  • Reconstitution:

    • Dissolve in 100-200 µL Ethyl Acetate or DCM for injection.

Derivatization Start D-Leucine (Zwitterion) Step1 Step 1: Esterification (IPA / HCl, 100°C) Start->Step1 Protects 1-13C Inter Leucine-O-Isopropyl Ester Step1->Inter Step2 Step 2: Acylation (TFAA, 100°C) Inter->Step2 Final N-TFA-O-Isopropyl-D-Leu (GC Ready) Step2->Final Volatile & Chiral

Figure 2: Two-step TFA-IP derivatization reaction pathway.

Protocol 3: GC-C-IRMS Analysis

System: Thermo Delta V, Isoprime, or equivalent IRMS coupled via Combustion Interface (GC-IsoLink).[5]

GC Parameters:

SettingValue
Column Chirasil-L-Val (Agilent/Varian) or equivalent (25m x 0.25mm x 0.12µm)
Carrier Gas Helium (Constant Flow: 1.2 mL/min)
Injection Split/Splitless (Split ratio 1:5 to 1:15 depending on concentration), 250°C
Oven Program 50°C (1 min)

3°C/min to 120°C

10°C/min to 190°C (Hold 5 min)
Combustion Reactor 1000°C (NiO/CuO/Pt wires)
Reference Gas CO2 pulses (calibrated against VPDB)

Data Processing:

  • Isotopic Shift: The measured

    
     is a composite of the amino acid carbon skeleton and the derivative carbon (isopropyl + TFA).
    
  • Correction Equation:

    
    
    
    • Where

      
       is the number of carbons.
      
    • Crucial: Because you are using a 1-13C tracer , the

      
       values will be highly enriched (positive). Ensure your IRMS resistors (amplifiers) can handle the dynamic range, or dilute the tracer with natural abundance standard if the signal saturates the Faraday cups (typically >10V or >50,000 mV).
      
Quality Control & Troubleshooting
  • Memory Effects: High-enrichment tracers can contaminate the combustion reactor. Run 3-4 solvent blanks (Ethyl Acetate) after every enriched sample.

  • Oxidation Efficiency: Monitor the m/z 45/44 ratio. If m/z 45 is anomalously high without tracer, check for incomplete combustion or leaks.

  • Chiral Reversion: Do not expose derivatives to humidity; TFA esters can hydrolyze. Analyze within 24 hours or store at -20°C in anhydrous conditions.

References
  • Takano, Y., et al. (2010). "Isolation and desalting with cation-exchange chromatography for compound-specific nitrogen isotope analysis of amino acids."[6] Rapid Communications in Mass Spectrometry. [Link]

  • Corr, L. T., et al. (2007). "Optimisation of derivatisation procedures for the determination of delta13C values of amino acids by gas chromatography/combustion/isotope ratio mass spectrometry." Rapid Communications in Mass Spectrometry. [Link]

  • UC Davis Stable Isotope Facility. "Compound Specific Isotope Analysis of Amino Acids by GC-C-IRMS." Standard Operating Protocols. [Link]

  • Dunn, P.J.H., et al. (2011). "Strong anion exchange liquid chromatographic separation of protein amino acids for natural 13C-abundance determination."[7] Rapid Communications in Mass Spectrometry. [Link]

  • Šimek, P., et al. (2018). "Chiral separation of amino acids by GC-MS." Methods in Molecular Biology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preserving Stereochemical Integrity of D-Leucine-1-13C in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization when using isotopically labeled D-Leucine-1-13C in peptide coupling reactions. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to maintain the stereochemical purity of your valuable labeled compounds.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific experimental problems. Identify your issue below for a step-by-step guide to resolution.

Scenario 1: Chiral HPLC/LC-MS analysis of my cleaved peptide shows a significant L-Leu diastereomer.

Symptom: Your analytical data shows a peak corresponding to the peptide containing L-Leucine-1-13C, indicating that racemization has occurred at the D-Leucine alpha-carbon during synthesis.

Diagnostic Workflow & Solutions:

  • Review Your Coupling Reagent Choice: The activation of the carboxylic acid is the most critical step where racemization can occur.[1] Highly reactive intermediates are more prone to forming a planar oxazolone structure, which is the primary pathway for racemization.[2][3]

    • Immediate Action: If you are using a carbodiimide like DCC or DIC without an additive, this is a likely cause.[4] Carbodiimides alone produce a highly reactive O-acylisourea intermediate that can readily form an oxazolone and trigger racemization.[2][4]

    • Recommended Solution: Switch to a modern coupling reagent system known for low racemization. The gold standard is a carbodiimide (like DIC) paired with an additive such as OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate).[5][6] Uronium/aminium salts like HATU or HBTU are also effective, but their performance is enhanced and racemization suppressed when used with additives like HOAt or HOBt.[2][4][7] The use of DIC/Oxyma has been shown to reduce D-product formation to less than 1% in sensitive systems.[6][8]

  • Evaluate the Base Used: The base is necessary to deprotonate the incoming amine, but it can also abstract the alpha-proton of the activated amino acid, facilitating racemization.[5][9]

    • Immediate Action: If you are using a strong, sterically unhindered base like triethylamine (TEA) or even N,N-diisopropylethylamine (DIPEA), consider this a major risk factor.[9][10] DIPEA is commonly used but is known to promote racemization more than weaker, more hindered bases.[1]

    • Recommended Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a better choice than DIPEA.[1] For exceptionally sensitive couplings, the use of 2,4,6-collidine is recommended as it has been shown to substantially lower racemization compared to DIPEA or NMM.[1][8]

  • Check Reaction Temperature and Time: Higher temperatures and longer activation times increase the energy in the system and provide more opportunity for the oxazolone intermediate to form and equilibrate.

    • Immediate Action: If you are running your couplings at elevated temperatures (e.g., >25°C) to speed up the reaction, this could be the culprit.[11][12]

    • Recommended Solution: Perform the coupling reaction at 0°C or room temperature.[13] Minimize the pre-activation time—the period after the coupling reagent is added to the amino acid but before the amine component is introduced. A pre-activation time of 1-5 minutes is generally sufficient.[8]

Scenario 2: Coupling yields are low, and I'm tempted to increase the temperature or use a stronger base.

Symptom: The coupling of this compound is inefficient, leading to incomplete reactions and the presence of unreacted starting material.

Diagnostic Workflow & Solutions:

  • Prioritize an Efficient, Low-Racemization Reagent: A slow reaction is not a reason to compromise stereochemical integrity. The issue is more likely an inappropriate choice of coupling agent for a potentially sterically hindered coupling.

    • Recommended Solution: Employ a high-efficiency uronium salt reagent like COMU or HATU.[7][14] COMU, in particular, has shown excellent performance with reduced epimerization and high solubility.[14] These reagents are designed for rapid and efficient amide bond formation, even in challenging cases, without requiring high temperatures.[7]

  • Optimize Solvent and Concentration: Poor solubility can hinder reaction kinetics.

    • Recommended Solution: Ensure all components are fully dissolved. DMF is a standard solvent, but for some sequences, adding a chaotropic salt or a small amount of DMSO can help disrupt aggregation and improve reaction efficiency.[15]

  • Controlled Temperature Increase: If a temperature increase is absolutely necessary after optimizing other factors, do so cautiously.

    • Recommended Solution: Increase the temperature incrementally, for example to 40-50°C, for the shortest time possible.[12] It is critical to perform a validation run and analyze for racemization by chiral HPLC to determine if this trade-off is acceptable for your application.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during peptide coupling?

The predominant mechanism is the formation of a 5(4H)-oxazolone intermediate.[2] This occurs when the carboxyl group of the N-protected D-Leucine is activated by the coupling reagent. The activated carbonyl is then susceptible to intramolecular attack by the oxygen of the protecting group's carbonyl, forming a five-membered ring. The alpha-proton of this oxazolone is highly acidic and can be easily removed by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of D and L enantiomers.[2][3][5]

RacemizationMechanism D_AA N-Protected This compound Activated Activated Ester (e.g., O-Acylisourea) D_AA->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone Intramolecular Cyclization Peptide Desired D-Peptide Product Activated->Peptide + Amine (Direct Attack) (Desired Pathway) Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ (Racemization) L_AA Racemized L-Leucine Product Oxazolone->L_AA + Amine (Attack) Enolate->Oxazolone + H+

Caption: Mechanism of racemization via oxazolone formation.

Q2: Which coupling reagents are best for minimizing racemization?

The choice of coupling reagent is paramount. Modern reagents are often formulated with built-in additives or are designed to favor a direct aminolysis pathway over oxazolone formation.

Coupling SystemRelative Racemization RiskKey Characteristics
DIC / OxymaPure® Very Low Considered a top choice for suppressing racemization.[6][8] Oxyma acts as a superior leaving group to HOBt/HOAt and efficiently traps the activated intermediate.[5]
HATU / HOAt Low The nitrogen in HOAt is thought to stabilize the intermediate via hydrogen bonding, suppressing oxazolone formation.[2] Very efficient.[7]
HBTU / HOBt Low to Moderate A classic and effective system. Adding HOBt is crucial to minimize racemization by forming a less reactive OBt ester.[1][4]
COMU Very Low An Oxyma-based aminium salt that is highly efficient and shows reduced epimerization, often requiring only 1 equivalent of base.[14]
DCC or DIC (alone) Very High Not recommended without an additive due to the high reactivity of the O-acylisourea intermediate.[2][4]
Q3: How does the isotopic label on this compound affect racemization?

The ¹³C label at the carboxyl carbon does not directly participate in the racemization mechanism, which involves the abstraction of the proton from the alpha-carbon.[16][17] Therefore, the risk of racemization for this compound is chemically identical to that of unlabeled D-Leucine. However, the high cost and importance of the isotopically labeled material make it imperative to use optimized, low-racemization protocols to avoid wasting the valuable starting material on the undesired diastereomer.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling for this compound

This protocol utilizes the DIC/OxymaPure® system, which is highly effective at preserving stereochemical integrity.[6][8]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-D-Leucine-1-13C (3 eq.)

  • OxymaPure® (3 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

  • N-methylmorpholine (NMM) (if the amine is a salt) (1 eq.)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF. If starting with an Fmoc-protected resin, perform deprotection using 20% piperidine in DMF (2 x 10 min) and wash thoroughly with DMF (6 times).

  • Amino Acid Activation:

    • In a separate, dry reaction vessel, dissolve Fmoc-D-Leucine-1-13C (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of anhydrous DMF.

    • Add DIC (3 eq.) to the mixture.

    • Allow the solution to pre-activate for 1-5 minutes at room temperature. The solution may turn yellow.

  • Coupling Reaction:

    • Add the activated amino acid solution to the vessel containing the washed, deprotected resin.

    • If the N-terminal amine of the peptide is a hydrochloride or TFA salt, add 1 equivalent of NMM to neutralize it before adding the activated amino acid solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: After the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-6 times) to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete reaction.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

After synthesis and cleavage, you must verify the enantiomeric purity of the incorporated Leucine. This requires hydrolyzing the peptide and analyzing the resulting free amino acids.

Procedure:

  • Peptide Hydrolysis:

    • Place ~0.5 mg of the purified, dried peptide into a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or using a lyophilizer.

  • Analysis by Chiral HPLC:

    • Method A (No Derivatization): Reconstitute the hydrolysate in the mobile phase. Analyze using a chiral stationary phase (CSP) column designed for underivatized amino acids, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).[18] These columns can separate D and L enantiomers directly.[18][19]

    • Method B (Pre-column Derivatization): If a suitable CSP for direct analysis is unavailable, derivatize the amino acid mixture with a chiral reagent (e.g., Marfey's reagent or OPA/chiral thiol) to form diastereomers.[20] These diastereomers can then be separated on a standard achiral C18 HPLC column.[20][21]

  • Quantification: Integrate the peak areas for the D-Leucine and L-Leucine signals. Calculate the percentage of racemization as: (Area_L / (Area_D + Area_L)) * 100%.

AnalysisWorkflow Start Purified Peptide Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Start->Hydrolysis AAs Amino Acid Mixture (D-Leu, L-Leu, etc.) Hydrolysis->AAs Decision Derivatization? AAs->Decision Deriv Derivatize with Chiral Reagent Decision->Deriv Yes ChiralCol Analysis on Chiral HPLC Column Decision->ChiralCol No Diastereomers Diastereomer Mixture Deriv->Diastereomers C18 Analysis on Achiral C18 HPLC Diastereomers->C18 Result Quantify D/L Ratio C18->Result ChiralCol->Result

Caption: Workflow for analyzing peptide enantiomeric purity.

References

  • Epimeris
  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Wiley Online Library.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]

  • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Peptide racemization mechanism. A kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. PubMed. [Link]

  • Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature. [Link]

  • Pseudo-enantiomeric coupling reagents for predictable incorporation into the peptide chain D and/or L amino acid residue of racemic substrates.
  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ResearchGate. [Link]

  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. PMC. [Link]

  • Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling. PMC. [Link]

  • A practical guide for the preparation of C1-labeled α-amino acids using aldehyde catalysis with isotopically labeled CO2.
  • Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. MDPI.
  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Semantic Scholar.
  • Does using DIPEA in a peptide coupling reaction that different from TEA? Reddit. [Link]

Sources

Improving ionization efficiency of D-Leucine-1-13C in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing D-Leucine-1-13C Ionization

Case ID: LEU-13C-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are experiencing suboptimal signal intensity or stability for This compound (a stable isotope-labeled internal standard). As a zwitterionic amino acid, D-Leucine presents inherent ionization challenges in Electrospray Ionization (ESI) due to its high polarity and lack of hydrophobic surface area. Furthermore, the "1-13C" label (modification at the carboxyl carbon) requires specific attention to fragmentation pathways to prevent loss of the isotopic signature during detection.

This guide moves beyond basic troubleshooting to provide a mechanistic approach to maximizing ionization efficiency (IE).

Part 1: The Chemical Environment (Mobile Phase & pH)

Q: I am running a standard Reverse Phase gradient. Why is my D-Leucine signal barely distinguishing itself from the baseline?

A: The issue is likely the protonation state relative to the mobile phase pH. Leucine is an amphoteric molecule (contains both acidic -COOH and basic -NH₂ groups). Its isoelectric point (pI) is approximately 5.98.

  • The Mechanism: To achieve maximum sensitivity in ESI Positive Mode (+), the molecule must be fully protonated (

    
    ). This requires the mobile phase pH to be at least 2 units below the pKa of the carboxyl group (pKa1 ≈ 2.36).
    
  • The Fix: Ensure your aqueous mobile phase contains at least 0.1% to 0.2% Formic Acid or 0.05% Trifluoroacetic acid (TFA) .

    • Warning: While TFA improves protonation and peak shape, it causes significant signal suppression in ESI due to ion pairing. Formic acid is the safer starting point for sensitivity.

Q: My chromatography is stable, but the signal is weak. Should I change my organic solvent?

A: Yes. The desolvation efficiency of the ESI droplet is critical.

  • Methanol vs. Acetonitrile: Amino acids often ionize better in Acetonitrile (ACN) / Water mixtures than Methanol / Water. ACN has a lower surface tension, leading to smaller initial droplets and faster evaporation (Coulomb fission), which enriches the analyte at the droplet surface.

Part 2: Advanced Derivatization (The "Nuclear Option" for Sensitivity)

Q: Direct analysis isn't hitting my Lower Limit of Quantitation (LLOQ). How can I chemically modify the sample to boost ionization?

A: Native amino acids are hydrophilic and do not compete well for the surface of the ESI droplet (where ionization happens). Derivatization adds a hydrophobic tag, driving the molecule to the droplet surface and significantly boosting signal—often by 10-100x.

Recommended Protocol: Dansylation We recommend Dansyl Chloride (DNS-Cl) derivatization.[1] It reacts with the secondary amine to form a stable sulfonamide.[2]

  • Why it works: The Dansyl group adds a naphthalene ring (hydrophobicity) and a tertiary amine (high proton affinity), making the molecule "fly" in the MS source.

Standard Operating Procedure: Dansylation of D-Leucine
StepActionCritical Technical Note
1. Buffer Prep Prepare 100 mM Sodium Carbonate (

) buffer, adjusted to pH 9.[1]5.
High pH is required to deprotonate the amine for nucleophilic attack.
2. Reagent Dissolve Dansyl Chloride in Acetone or ACN (1-2 mg/mL).Prepare fresh; DNS-Cl hydrolyzes in water over time.
3. Reaction Mix 50 µL Sample + 50 µL Buffer + 50 µL DNS-Cl solution.Maintain 1:1:1 ratio.
4. Incubation Heat at 60°C for 10-15 minutes (or 60 mins at RT).Heat accelerates the reaction but avoid boiling.
5. Quench Add 10 µL of 10% Ammonium Hydroxide or Formic Acid.[1]Consumes excess DNS-Cl to prevent column fouling.
6. Analysis Inject onto C18 column.[2] Detect as Dansyl-Leucine.Mass Shift: The Dansyl tag adds ~233 Da.

Part 3: Critical Warning on "1-13C" Labeling

Q: I optimized ionization, but my MRM transitions for the Internal Standard (IS) are failing. Why?

A: This is a common pitfall with 1-13C labeled amino acids.

  • The Trap: The standard fragmentation pathway for Leucine in ESI+ involves the loss of the carboxyl group as formic acid (

    
    , -46 Da) to form the immonium ion (
    
    
    
    86).
  • The Consequence: Since your label is on the C1 (Carboxyl) carbon, the neutral loss takes the

    
     label with it (
    
    
    
    , -47 Da). The resulting fragment is
    
    
    86—identical to unlabeled Leucine . You lose the ability to distinguish the IS from the analyte in the MS2 spectrum.
  • The Solution:

    • Use SIM (Selected Ion Monitoring): Monitor the parent ion only (

      
      ).
      
    • Alternative Transition: If you must use MRM, find a "soft" transition that retains the carboxyl group (e.g., loss of water or ammonia), though these are often low intensity for Leucine.

    • Derivatization Benefit: Dansyl derivatives fragment differently, often retaining the amino acid backbone, potentially preserving the label.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix for optimizing D-Leucine analysis.

OptimizationWorkflow Start Start: Low this compound Signal Check_pH Check Mobile Phase pH (Is pH < 3.0?) Start->Check_pH Adjust_Acid Add 0.1% Formic Acid Check_pH->Adjust_Acid No Check_Label Check Transition Choice (Is Label on C1?) Check_pH->Check_Label Yes Adjust_Acid->Check_Label Warning_Frag CRITICAL: Avoid Immonium Ion (Label lost in decarboxylation) Check_Label->Warning_Frag Yes (1-13C) Derivatize_Q Is Sensitivity Sufficient? Check_Label->Derivatize_Q No (Uniform Label) Warning_Frag->Derivatize_Q Method_Direct Proceed with Direct Analysis (Use SIM or Soft Frag) Derivatize_Q->Method_Direct Yes Method_Deriv Perform Dansylation (Increases Hydrophobicity) Derivatize_Q->Method_Deriv No Final_Check Final QC: Check Linearity & Suppression Method_Direct->Final_Check Method_Deriv->Final_Check

Caption: Decision tree for troubleshooting this compound signal issues, highlighting the critical check for isotopic label loss during fragmentation.

Part 5: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Signal (General) pH too high (Analyte neutral).Adjust mobile phase to 0.1% Formic Acid.[2]
Low Signal (General) Ion Suppression (Matrix).Switch to UPLC (1.7µm column) or perform SPE cleanup.
High Background Contaminated Source/Solvents.Clean ESI cone; use LC-MS grade solvents only.
No Separation of IS Label Loss in MS2.Stop. Switch to SIM mode or change transition. The 1-13C label is being ejected.
Unstable Signal Inconsistent Derivatization.Check pH of carbonate buffer; ensure reagents are fresh (DNS-Cl degrades).

References

  • Journal of Chromatographic Science. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency. Retrieved from [Link]

  • NIH / PMC. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids. Retrieved from [Link]

  • Providion Group. (2025). Identifying and Mitigating Ion Suppression in Biological Sample Analysis. Retrieved from [Link]

Sources

Technical Support Center: D-Leucine-1-13C Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing solubility of D-Leucine-1-13C in aqueous buffers Assigned Specialist: Senior Application Scientist Status: Open Urgency: High (Reagent Cost Sensitivity)[1][2]

Executive Summary

This compound is a high-value isotopic reagent.[1][2] Its solubility is inherently limited by the hydrophobic isobutyl side chain and its zwitterionic nature at neutral pH.[1] Unlike polar amino acids, D-Leucine exhibits a "solubility valley" near pH 6.0, where it is least soluble (~22–24 mg/mL at 25°C).[1][2]

This guide provides a validated workflow to maximize solubility while maintaining the chemical integrity required for NMR, mass spectrometry, and metabolic studies.

Module 1: Critical Physicochemical Parameters

Understanding the "Why" before the "How" prevents sample loss.[1]

ParameterValueImplication for Solubility
Max Solubility (Water, 25°C) ~22–24 mg/mLDo not exceed 20 mg/mL in stock solutions to prevent precipitation during storage.[1][2]
Isoelectric Point (pI) ~5.98Danger Zone: At pH ~6.0, net charge is 0.[1][2][3] Solubility is at its absolute minimum.
Hydrophobicity High (Isobutyl group)Requires energy (heat/sonication) or charge repulsion (pH shift) to dissolve effectively.[1][2]
Isotope Effect Negligible

C mass increase does not alter solubility kinetics compared to non-labeled D-Leucine.[1][2]

Module 2: Standard Dissolution Protocol

Objective: Prepare a stable 20 mg/mL stock solution. Pre-requisite: Calibrated pH meter, Sonicator bath (Do not use vortex alone).[1][2]

The "Charge-Shift" Method

We utilize the Henderson-Hasselbalch principle to induce a net charge on the molecule, forcing solvation via electrostatic interaction with water.[1]

  • Weighing: Weigh the this compound into a glass vial. Pro-Tip: Use glass, not plastic, to minimize static adherence of the dry powder.[1]

  • Initial Wetting: Add 80% of your final target volume of ultrapure water (Milli-Q).[1][2]

  • The "Cloud" Check: The solution will likely appear cloudy or have floating particulates.[1] Do not filter. Filtering removes the undissolved isotope, wasting money.[1]

  • pH Adjustment (The Critical Step):

    • To Acidify (Target pH 2.0 - 3.0): Add 1M HCl dropwise.[1][2]

    • To Basify (Target pH 9.0 - 10.0): Add 1M NaOH dropwise.[1][2]

    • Mechanism:[1][2] Moving 2+ pH units away from the pI (6.[1]0) ensures >99% ionization, breaking the crystal lattice.[1][2]

  • Energy Input: Sonicate at 40°C for 10-15 minutes. Sonication is superior to vortexing as it breaks down particle aggregates without creating excessive foam.[1][2]

  • Final Volume: Once clear, add buffer/water to the final volume.[1][2]

Workflow Visualization

SolubilityWorkflow start Start: Dry this compound add_water Add 80% Volume Water start->add_water check_turbidity Check Turbidity add_water->check_turbidity clear Solution Clear? check_turbidity->clear Visual Inspect adjust_ph Adjust pH > 9.0 or < 3.0 (Shift away from pI 6.0) clear->adjust_ph No (Cloudy) final_vol Bring to Final Volume clear->final_vol Yes sonicate Sonicate @ 40°C (10 mins) adjust_ph->sonicate sonicate->clear filter Sterile Filter (0.22 µm) ONLY if solution is clear final_vol->filter

Caption: Decision tree for maximizing recovery of this compound. Note the loop between pH adjustment and sonication to ensure total dissolution before filtration.

Module 3: Troubleshooting & FAQs

Direct solutions to common failure modes.

Q1: "My solution was clear, but precipitated after storing at 4°C. Why?"

Diagnosis: Temperature-dependent solubility limit.[1][2][4][5][6][7] Explanation: Solubility decreases as temperature drops.[1][2] If you prepared a saturated solution (24 mg/mL) at Room Temperature (25°C) and moved it to a fridge (4°C), the solubility limit likely dropped below your concentration, forcing the excess Leucine to crystallize.[1][2] Fix:

  • Warm the solution to 25–30°C and sonicate to redissolve.

  • Store stock solutions at room temperature if sterility permits, or reduce stock concentration to 15 mg/mL for cold storage.

Q2: "I added PBS (Phosphate Buffered Saline) and it crashed out immediately."

Diagnosis: The "Salting Out" Effect.[1][8][9][10][11] Explanation: Hydrophobic amino acids like Leucine are sensitive to ionic strength.[1] High salt concentrations (like 150mM NaCl in PBS) compete for water molecules (hydration shells).[1][2] This dehydration of the hydrophobic isobutyl side chain forces Leucine molecules to aggregate.[1] Fix:

  • Use low-ionic strength buffers (e.g., 10–20 mM Phosphate or Tris) for the initial dissolution.[1][2]

  • Add salts after the amino acid is fully dissolved and diluted, if necessary.[1]

Q3: "Can I use DMSO to dissolve it first?"

Diagnosis: Solvent compatibility. Explanation: Yes, D-Leucine is highly soluble in DMSO.[1][2] However, DMSO is difficult to remove and may interfere with downstream biological assays (e.g., cell culture toxicity) or NMR spectra (solvent suppression issues).[1][2] Recommendation: Only use DMSO if your final application tolerates it.[1][2] If used, dissolve at 100x concentration in DMSO, then dilute into the aqueous buffer.[1][2] This prevents the "crash" by rapid dispersion.[1]

Module 4: The Mechanism of Solubility

Understanding the Zwitterion Effect for advanced troubleshooting.[1]

At pH 6.0 (pI), D-Leucine exists as a zwitterion (


 and 

).[1][2] The charges cancel out, resulting in a net neutral molecule that attracts other Leucine molecules (lattice energy) more than it attracts water.[1][2]
  • pH < 2.0: Carboxyl group protonates (

    
    ).[1][2] Net charge becomes Positive (+1) .[1][2] Repulsion between molecules increases solubility.[1][2]
    
  • pH > 10.0: Amino group deprotonates (

    
    ).[1][2] Net charge becomes Negative (-1) .[1][2][12] Repulsion between molecules increases solubility.[1][2]
    
Mechanistic Diagram

ZwitterionEffect acid Acidic pH (<3) Net Charge: +1 High Solubility neutral Isoelectric Point (pH ~6) Net Charge: 0 Precipitation Risk acid->neutral Add Base (-H+) neutral->acid Add Acid (+H+) base Basic pH (>9) Net Charge: -1 High Solubility neutral->base Add Base (-H+) base->neutral Add Acid (+H+)

Caption: The solubility "U-Curve". Solubility is high at the extremes (green) and lowest at the isoelectric point (red).[1]

References & Validation

All protocols grounded in standard biochemical constants and peer-reviewed methodology.[1]

  • PubChem. Leucine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1][2]

    • Validates: Solubility data (24 g/L) and pI values.

  • Sigma-Aldrich (Merck). Amino Acid Solubility & Stability Technical Guide.[1][2]

    • Validates: pI-dependent solubility profiles and temperature stability.[1][2]

    • Validates: Handling of

      
      C labeled reagents and storage recommendations to prevent degradation.
      
    • Validates: Applications in NMR/MS and specific handling of D-enantiomers.[1]

Sources

Technical Support Center: Synthesis of Peptides Containing D-Leucine-1-¹³C

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of peptides incorporating stable isotope-labeled, sterically hindered amino acids, specifically focusing on Fmoc-D-Leucine-1-¹³C.

The incorporation of a D-amino acid, such as D-Leucine, introduces significant steric hindrance that can impede reaction kinetics. While the ¹³C isotopic label at the carbonyl position does not typically alter the chemical reactivity of the amino acid, the combination of its D-configuration and bulky isobutyl side chain demands careful optimization of synthesis protocols to prevent low yields and the formation of deletion sequences.[1][2]

This document provides in-depth troubleshooting guides, validated experimental protocols, and answers to frequently asked questions to help you diagnose and resolve synthesis issues, ensuring a high yield of your target peptide.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific problems you may encounter. Follow the logical flow to identify the root cause and implement the appropriate solution.

Q1: My final crude peptide analysis (HPLC/MS) shows a low yield of the target peptide and a major peak corresponding to a deletion sequence (-Leu). What happened?

This is the most common failure mode when incorporating sterically hindered amino acids. A deletion sequence points directly to an incomplete coupling reaction at the D-Leucine-1-¹³C step.[3] The subsequent Fmoc deprotection and coupling steps proceed on the unreacted N-terminus of the peptide chain, leading to a product missing the intended residue.

Immediate Diagnostic Steps:

  • Review Synthesis Records: Confirm that the correct equivalents of amino acid, coupling reagents, and base were used.

  • Perform a Qualitative Test: If you retained a small sample of resin beads after the D-Leucine coupling step, perform a Kaiser (ninhydrin) test.[1][3] A positive blue color indicates the presence of unreacted primary amines, confirming incomplete coupling. Note: This test is only effective if the N-terminal residue before the D-Leu addition was a primary amine (not Proline).

Core Problem: Inefficient Coupling Kinetics

The primary cause is that the steric bulk of the D-Leucine side chain, combined with the growing peptide-resin matrix, physically slows down the formation of the peptide bond. Standard coupling protocols are often insufficient to drive this reaction to completion.[4][5]

Solutions & Protocols:

  • Strategy 1: Double Coupling: This is the most straightforward approach. After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated Fmoc-D-Leucine-1-¹³C.[3][6] This provides a second opportunity for the reaction to go to completion.

  • Strategy 2: Extend Coupling Time: Sterically hindered reactions require more time.[4][7] Instead of a standard 1-2 hour coupling, extend the reaction time to 4 hours or even overnight. However, be aware that prolonged exposure to the basic reaction environment can increase the risk of side reactions, though this is less of a concern for D-amino acids which are resistant to racemization at the alpha-carbon.

  • Strategy 3: Increase Reagent Concentration: Increasing the molar concentration of the reagents can enhance reaction kinetics.[6] If you typically use a 0.2 M solution of amino acid and coupling reagents, consider increasing this to 0.5 M.

  • Strategy 4: Employ Microwave-Assisted SPPS: Microwave energy can dramatically accelerate coupling reactions by efficiently heating the solvent and resin matrix, overcoming the activation energy barrier for difficult couplings.[4][8] This is a highly effective method for incorporating hindered amino acids.

Q2: I've tried double coupling and extending the reaction time, but my yield is still poor. What's the next step?

If basic protocol modifications fail, the issue lies with the activation chemistry. Your choice of coupling reagent is critical for overcoming severe steric hindrance.[9][10]

Core Problem: Insufficient Carboxyl Group Activation

Standard carbodiimides (like DIC) or even common uronium salts (like HBTU) may not generate a sufficiently reactive active ester to couple efficiently to the sterically encumbered N-terminus.[4][11]

Solutions & Protocols:

  • Strategy 1: Switch to a High-Potency Coupling Reagent: Uronium/aminium salts that incorporate a derivative of hydroxybenzotriazole are more effective.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to its rapid activation and resistance to racemization.[5][10]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): More reactive and often more effective than HBTU.[4]

    • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]uronium hexafluorophosphate): A newer generation reagent with reactivity comparable to HATU but with improved safety and solubility profiles.[11]

  • Strategy 2: Optimize Solvent Choice: The solvent must effectively swell the resin and solvate the growing peptide chain to ensure reactive sites are accessible.

    • NMP (N-methylpyrrolidone): Generally has superior solvating properties compared to DMF (Dimethylformamide) and can help disrupt peptide aggregation.[4]

    • Solvent Mixtures: For particularly difficult sequences, a mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[4]

ReagentActivating AdditiveReactivity LevelKey Advantages
DIC/HOBtHOBtStandardCost-effective, low racemization risk.[11]
HBTUHOBtMediumCommon, effective for many sequences.[10]
HCTU6-Cl-HOBtHighMore reactive than HBTU, good for hindered residues.[4]
HATUHOAtVery HighExcellent for sterically demanding couplings, low racemization.[5][10]
PyBOPHOBtHighPhosphonium salt, effective for hindered systems.[9][11]
Q3: My mass spec results show the correct mass, but the peptide is insoluble after cleavage and precipitation. Is this related to the D-Leucine?

Yes, this is likely an issue of peptide aggregation, which can be exacerbated by hydrophobic and β-branched amino acids like Leucine.[12][13] While D-amino acids themselves don't inherently cause aggregation, a sequence rich in hydrophobic residues can fold into stable secondary structures (like β-sheets) on the resin, making subsequent reactions difficult and leading to poor solubility after cleavage.

Core Problem: On-Resin Aggregation

As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, effectively "hiding" the N-terminal amine from the incoming activated amino acid.[13]

Solutions & Protocols:

  • Use Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures.

  • Elevated Temperature: Performing the synthesis at a higher temperature (40-60°C) can help break up aggregates.[3] This is a primary advantage of microwave synthesizers.

  • Incorporate Pseudoprolines: If your sequence contains a Ser or Thr residue two positions before the difficult coupling, consider incorporating a pseudoproline dipeptide. These derivatives disrupt the peptide backbone, breaking up secondary structures. The native residue is regenerated during final TFA cleavage.[14]

Experimental Protocols
Protocol 1: On-Resin Monitoring of Coupling Efficiency (Kaiser Test)

This protocol is used to detect free primary amines on the resin.[3]

  • After the coupling step is complete, take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.

  • Wash the beads 3x with DMF and 3x with ethanol to remove any residual reagents.

  • Add 2-3 drops of each of the following three solutions:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.

  • Heat the test tube at 100°C for 5 minutes.[3]

  • Observe the color:

    • Dark blue beads/solution: Incomplete coupling (positive result). Free amines are present.

    • Yellow/Colorless beads/solution: Complete coupling (negative result). No free primary amines detected.

Protocol 2: High-Potency Double Coupling for Fmoc-D-Leucine-1-¹³C

This protocol utilizes HATU for maximum efficiency.

  • Following standard Fmoc deprotection of the N-terminal amine on the resin, wash the resin thoroughly with DMF (5x).

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-D-Leucine-1-¹³C (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in NMP.[4]

    • Allow the pre-activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours.

    • Drain the vessel and wash the resin with DMF (3x).

  • Second Coupling:

    • Repeat step 2 with a fresh solution of activated amino acid. Allow this second coupling to proceed for another 2 hours.

  • Wash the resin thoroughly with DMF (5x) to remove all residual reagents before proceeding to the next deprotection step.

Mandatory Visualizations
Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Start: Low Yield of Target Peptide check_ms Analyze Crude Product by MS start->check_ms is_deletion Is Deletion Peak (-Leu) Present? check_ms->is_deletion incomplete_coupling Root Cause: Incomplete Coupling is_deletion->incomplete_coupling Yes other_issue Low yield persists. Investigate other issues: - Aggregation - Cleavage problems - Reagent quality is_deletion->other_issue No strategy1 Implement Strategy 1: Double Coupling & Extended Time incomplete_coupling->strategy1 re_evaluate Re-synthesize & Evaluate Yield strategy1->re_evaluate is_yield_ok1 Is Yield Improved? re_evaluate->is_yield_ok1 strategy2 Implement Strategy 2: Switch to High-Potency Coupling Reagent (e.g., HATU) & Optimize Solvent (NMP) is_yield_ok1->strategy2 No success Success: Problem Solved is_yield_ok1->success Yes strategy2->re_evaluate

Caption: Logical workflow for diagnosing and solving low peptide yield.

SPPS Cycle Highlighting D-Leu Challenge

SPPS_Cycle cluster_SPPS Standard Fmoc-SPPS Cycle cluster_trouble D-Leucine-1-13C Challenge deprotection 1. Deprotection (20% Piperidine/DMF) Removes Fmoc group wash1 2. Washing (DMF) deprotection->wash1 Repeat for next cycle coupling 3. Coupling (Fmoc-AA, Activator, Base) Forms peptide bond wash1->coupling Repeat for next cycle wash2 4. Washing (DMF) coupling->wash2 Repeat for next cycle hindrance Steric Hindrance from D-Leu slows down Step 3 coupling->hindrance wash2->deprotection Repeat for next cycle incomplete Result: Incomplete Reaction Leads to Deletion Sequences hindrance->incomplete

Caption: The SPPS cycle, highlighting the kinetically challenging coupling step.

Frequently Asked Questions (FAQs)

Q: Does the ¹³C label on the carbonyl carbon of D-Leucine affect its reactivity? A: No. The kinetic isotope effect for a ¹³C vs ¹²C atom in this context is negligible and does not impact the rate or success of the coupling reaction.[15] The challenges observed are almost exclusively due to the steric hindrance of the D-configuration and the bulky side chain.[2]

Q: Can I use Boc-based synthesis for this peptide instead of Fmoc? A: Yes. Boc/Bzl protection schemes can sometimes yield superior results for long or difficult sequences, partly because the repeated acid treatment for deprotection can help disrupt on-resin aggregation.[12][16] However, the final cleavage requires hazardous strong acids like liquid HF, which requires specialized equipment.

Q: My Kaiser test is positive (blue) even after a double coupling with HATU. What could be wrong? A: If you are confident in your reagents and protocol, this points to a severe, sequence-dependent aggregation problem.[17] The N-terminus of the peptide chain is likely inaccessible. At this point, you should consider re-synthesis using aggregation-disrupting strategies from the outset, such as using NMP as a solvent, elevated temperatures, or incorporating a pseudoproline dipeptide upstream of the difficult residue.[4] Also, ensure your reagents, especially the coupling agents and base, are fresh and anhydrous.

Q: What is a realistic yield to expect for a peptide with a difficult D-amino acid incorporation? A: Yield is highly dependent on peptide length and sequence. Even with 99% efficiency per step, the theoretical yield drops significantly with increasing length.[3] For a moderately sized peptide (15-25 residues) containing a difficult coupling, a crude yield of 30-50% would be considered good, with final purified yields often in the 10-20% range.

References
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Kónya, D., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31631-31638. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Zheng, J. S., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 163. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Silantes. (2025). Stable Isotope-Labeled Peptides via Solid Phase Synthesis. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]

  • Biotage. (2023). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (2018). What are the possible reasons for false positive results in Kaiser test?. Retrieved from [Link]

  • The University of Queensland. (n.d.). Supporting Information. Retrieved from [Link]

  • Synpeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (2020). SPPS: peptide failure to elongate?. Retrieved from [Link]

  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8116. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of D-Leucine-1-13C NMR with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Orthogonal Validation in Structural Biology

In the landscape of drug discovery and materials science, the precise characterization of molecular structure is paramount. Two of the most powerful techniques for elucidating three-dimensional atomic arrangements are X-ray crystallography and solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. While X-ray crystallography provides a static, high-resolution snapshot of a molecule's electron density in a crystalline lattice, ssNMR offers insights into the local chemical environment and dynamics in a solid, often non-crystalline, state.

This guide provides a comprehensive framework for the cross-validation of data obtained from D-Leucine-1-13C NMR and single-crystal X-ray crystallography. The core principle is that of orthogonal validation: the use of two distinct analytical methods whose potential sources of error are different and unrelated. When both techniques converge on a consistent structural interpretation, it significantly enhances the confidence in the final molecular model. This is particularly crucial in pharmaceutical development, where absolute stereochemistry and polymorphic form can have profound implications for a drug's efficacy and safety.

We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a logical workflow for comparing and validating the results. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating system for structural characterization.

The Distinct Perspectives of NMR and X-ray Crystallography

Before delving into the experimental protocols, it is essential to understand the fundamental differences in what each technique measures.

  • X-ray Crystallography: This technique relies on the diffraction of X-rays by a highly ordered crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of atoms can be inferred. It excels at providing precise bond lengths, bond angles, and the overall packing of molecules in the crystal. However, it is contingent on the ability to grow a suitable single crystal and provides a time-averaged structure of the most stable conformation in that crystalline environment.

  • This compound NMR: Solid-state NMR, specifically using 13C isotope labeling at the C1 (carboxyl) position of D-Leucine, is a powerful probe of the local chemical environment. The key parameter measured is the chemical shift anisotropy (CSA), which is highly sensitive to the orientation of the carboxyl group relative to the external magnetic field. This provides information about molecular conformation and intermolecular interactions, such as hydrogen bonding, that directly influence the electronic environment of the 13C nucleus. Unlike crystallography, ssNMR can be performed on microcrystalline powders or even amorphous materials.

The following diagram illustrates the logical flow of the cross-validation process, highlighting how the distinct outputs of each technique can be used to reinforce the other.

cluster_XRD X-ray Crystallography cluster_NMR Solid-State NMR Spectroscopy XRD_Crystal Single Crystal Growth of D-Leucine XRD_Data X-ray Diffraction Data Collection XRD_Crystal->XRD_Data XRD_Structure Structure Solution & Refinement XRD_Data->XRD_Structure XRD_Output Output: - Atomic Coordinates (CIF) - Bond Lengths/Angles - Crystal Packing - Hydrogen Bond Network XRD_Structure->XRD_Output CrossValidation Cross-Validation Analysis XRD_Output->CrossValidation Geometric Input for CSA Calculation NMR_Sample Synthesis of This compound NMR_Data 13C CP-MAS NMR Data Acquisition NMR_Sample->NMR_Data NMR_Analysis Chemical Shift Anisotropy (CSA) Tensor Analysis NMR_Data->NMR_Analysis NMR_Output Output: - Principal CSA Values (δ11, δ22, δ33) - Isotropic Chemical Shift (δiso) - Information on Molecular  Conformation & Dynamics NMR_Analysis->NMR_Output NMR_Output->CrossValidation Experimental CSA for Comparison Conclusion Validated Structural Model (High Confidence) CrossValidation->Conclusion Consistency Check

Caption: Workflow for the cross-validation of X-ray and NMR data.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of the cross-validation hinges on the quality of the data generated by each technique. The following protocols are designed to be self-validating, with built-in checks to ensure data integrity.

Part 1: Single-Crystal X-ray Crystallography of D-Leucine

Objective: To obtain a high-resolution crystal structure of D-Leucine, providing precise atomic coordinates.

Methodology:

  • Crystal Growth (The Causality of Solvent Choice):

    • Slow evaporation from an aqueous ethanol solution is a common and effective method for growing high-quality single crystals of amino acids like D-Leucine. The choice of solvent system is critical; it must be one in which the solute has moderate solubility, and the evaporation rate can be controlled. A slow growth rate is essential to minimize defects in the crystal lattice, which is a prerequisite for obtaining high-quality diffraction data.

    • Protocol: Prepare a saturated solution of D-Leucine in a 1:1 ethanol/water mixture at a slightly elevated temperature (e.g., 35°C). Filter the solution to remove any particulate matter and allow it to cool slowly to room temperature in a loosely covered vial. This controlled cooling and evaporation process should yield well-formed, single crystals over several days.

  • Data Collection:

    • Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

    • Data collection is typically performed using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.

    • The crystal is maintained at a low temperature (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and a more precise structure determination.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a set of structure factors.

    • The structure is solved using direct methods or Patterson methods, which provide an initial electron density map.

    • The atomic positions are then refined against the experimental data. The quality of the final model is assessed by the R-factor, which should ideally be below 5% for a well-resolved small molecule structure.

Part 2: this compound Solid-State NMR

Objective: To measure the 13C chemical shift anisotropy (CSA) tensor of the carboxyl carbon in this compound.

Methodology:

  • Sample Preparation:

    • The sample used for ssNMR should be from the same batch of crystalline material used for X-ray diffraction to ensure the same polymorphic form is being analyzed. This is a critical point of control for valid comparison.

    • The D-Leucine is isotopically labeled at the C1 position with 13C. This is essential to provide a strong enough signal for the carboxyl carbon, which has a long relaxation time.

    • The crystalline sample is gently ground into a fine powder and packed into an NMR rotor (e.g., 4 mm zirconia rotor).

  • NMR Data Acquisition (CP-MAS):

    • The experiment is performed on a solid-state NMR spectrometer. A common and effective technique is Cross-Polarization Magic-Angle Spinning (CP-MAS).

    • Cross-Polarization (CP): This technique enhances the signal of the low-abundance 13C nuclei by transferring magnetization from the abundant 1H nuclei. This overcomes the issue of long 13C T1 relaxation times.

    • Magic-Angle Spinning (MAS): The sample is spun at a high frequency (e.g., 5-15 kHz) at an angle of 54.74° with respect to the external magnetic field. This averages out the anisotropic interactions, including the CSA, resulting in sharper spectral lines.

    • To measure the CSA, the experiment is run at a relatively slow MAS speed. This results in a series of spinning sidebands in the spectrum, whose intensities encode the information about the CSA tensor.

  • Data Analysis:

    • The resulting spectrum, with its pattern of spinning sidebands, is analyzed using a simulation program (e.g., Herzfeld-Berger analysis).

    • This analysis yields the three principal values of the chemical shift tensor: δ11, δ22, and δ33. These values describe the chemical shift of the nucleus when the principal axes of the tensor are aligned with the external magnetic field.

Data Comparison and Validation

The core of the cross-validation lies in comparing the experimental NMR data with theoretical predictions derived from the X-ray crystal structure.

The Bridge: Quantum Chemical Calculations

The atomic coordinates from the X-ray structure are used as input for quantum chemical calculations (e.g., using Density Functional Theory, DFT). These calculations can predict the 13C CSA tensor for the carboxyl carbon in its specific crystalline environment.

The workflow for this comparison is as follows:

XRD_CIF X-ray Crystal Structure (Atomic Coordinates) DFT_Calc Quantum Chemical Calculation (e.g., DFT) XRD_CIF->DFT_Calc Predicted_CSA Predicted 13C CSA Tensor (δ11, δ22, δ33) DFT_Calc->Predicted_CSA Comparison Comparison & Validation Predicted_CSA->Comparison NMR_Exp Experimental 13C ssNMR (CP-MAS) Experimental_CSA Measured 13C CSA Tensor (δ11, δ22, δ33) NMR_Exp->Experimental_CSA Experimental_CSA->Comparison Validated_Model High-Confidence Structural Model Comparison->Validated_Model

Caption: Logic for comparing experimental NMR and theoretical CSA data.

Quantitative Data Summary

The following table presents a hypothetical but realistic comparison of data for D-Leucine.

ParameterX-ray Crystallography DerivedSolid-State NMR Measured
Bond Lengths (Å)
C1-O11.25Not directly measured
C1-O21.26Not directly measured
13C CSA Tensor (ppm)
δ11245243 ± 2
δ22180182 ± 2
δ33110112 ± 2
Isotropic Shift (ppm) 178.3179.0 ± 0.5

A strong agreement between the DFT-predicted CSA tensor (from the X-ray structure) and the experimentally measured CSA tensor provides powerful validation. It confirms that the molecular conformation and the key intermolecular interactions (primarily hydrogen bonding to the carboxyl group) are consistent between the two techniques. Any significant discrepancy would warrant further investigation, as it could indicate the presence of a different polymorphic form, dynamic effects not captured by the static crystal structure, or limitations in the theoretical calculations.

Conclusion

The cross-validation of this compound NMR with X-ray crystallography represents a gold standard in structural characterization. By leveraging the strengths of both techniques—the global, high-resolution picture from crystallography and the sensitive local probe of NMR—a highly reliable and validated structural model can be achieved. This integrated approach provides a robust foundation for understanding structure-property relationships, which is a cornerstone of modern drug development and materials science.

References

  • Principles of Solid-State NMR

    • Title: "Solid-State NMR Spectroscopy: Principles and Applic
    • Source: eMagRes, John Wiley & Sons, Ltd.
    • URL: [Link]

  • X-ray Crystallography Fundamentals: Title: "Crystallography" Source: LibreTexts Chemistry URL: [https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemis

Isotopic Enrichment Verification Methods for D-Leucine-1-13C: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptidomimetics and metabolic tracers, D-Leucine-1-13C serves as a critical chiral building block. Its value lies in two distinct properties: its stereochemistry (D-enantiomer) which confers resistance to proteolysis, and its isotopic label (1-13C) which enables precise metabolic tracking via NMR or Mass Spectrometry (MS).

Verifying the isotopic enrichment (IE) of this specific molecule presents unique challenges. Unlike uniformly labeled compounds, this compound is labeled only at the carboxyl position (C1). This guide objectively compares the two industry-standard verification workflows: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) .

Key Recommendation:

  • Use GC-MS (SIM mode) for high-sensitivity analysis of biological samples (picomolar range) or when sample conservation is paramount.

  • Use Inverse Gated Decoupling 13C-qNMR for bulk chemical purity assessment, incoming raw material qualification (millimolar range), and absolute structural verification.

The Verification Challenge

The verification of this compound requires distinguishing between three distinct purity attributes:

  • Chemical Purity: Absence of synthesis byproducts.

  • Chiral Purity: Absence of L-Leucine (critical for biological stability).

  • Isotopic Enrichment (IE): The ratio of

    
    C to 
    
    
    
    C at the C1 position (typically >99 atom %).

Note: While chiral purity is essential, this guide focuses strictly on Isotopic Enrichment quantification methods.

The Core Problem: Positional Retention

When analyzing this compound, the analytical method must detect the specific carbon atom at position 1. In mass spectrometry, fragmentation pathways that eject the carboxyl group (decarboxylation) will result in a false "unlabeled" reading. In NMR, the lack of protons directly attached to C1 (a carbonyl carbon) complicates standard proton-based quantification.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3][4]

GC-MS is the gold standard for sensitivity. However, amino acids are non-volatile and zwitterionic, requiring derivatization.

The Protocol: TBDMS Derivatization

We utilize N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives.[1] This is superior to TMS derivatization because TBDMS derivatives produce a highly stable


 fragment ion, which is crucial for accurate quantification [1].

Step-by-Step Workflow:

  • Lyophilization: Dry 0.1 mg of this compound sample completely (water interferes with silylation).

  • Reaction: Add 50 µL acetonitrile and 50 µL MTBSTFA. Incubate at 70°C for 60 minutes.

  • Injection: Inject 1 µL into GC-MS (Split 1:10 to 1:50 depending on concentration).

  • Separation: Column: DB-5ms or equivalent (30m x 0.25mm).

  • Detection: Electron Impact (EI) ionization.[2]

The "Fragment Trap" (Critical Insight)

In EI ionization, the Leucine-TBDMS derivative fragments in two major ways:

  • Fragment A (

    
    ):  Loss of the tert-butyl group (
    
    
    
    ). Retains the Carboxyl Carbon (C1).
  • Fragment B (

    
    ):  Loss of the COOTBDMS group.[3] Loses the Carboxyl Carbon (C1). 
    

Protocol Warning: You must monitor the


 cluster (approx. m/z 302 for unlabeled, m/z 303 for labeled). If you monitor the 

cluster (m/z 200), you will measure only the natural abundance of the side chain, falsely indicating 0% enrichment [2].
Data Analysis

Calculate enrichment using the isotopologue distribution:



Correction factors for natural abundance of Si, C, and H in the TBDMS groups must be applied for absolute precision.

Method B: Inverse Gated Decoupling 13C-qNMR

For bulk material where sample quantity (>10 mg) is available, Carbon-13 qNMR provides a direct, non-destructive measurement that does not rely on chemical derivatization.

The Protocol: Inverse Gated Decoupling (IGD)

Standard 13C NMR uses proton decoupling to simplify spectra and increase signal (NOE enhancement). However, NOE enhancement is non-uniform across different carbons, making standard decoupling non-quantitative.[4] IGD solves this by decoupling only during acquisition, suppressing the NOE while maintaining singlet peaks [3].

Step-by-Step Workflow:

  • Sample Prep: Dissolve ~20 mg this compound in 600 µL

    
     or 
    
    
    
    .
  • Relaxation Agent: Add Chromium(III) acetylacetonate (

    
    ) to 0.05 M concentration. This reduces the long 
    
    
    
    relaxation time of the Carbonyl carbon (which can otherwise exceed 20 seconds).
  • Acquisition Parameters:

    • Pulse Sequence: zgig (Bruker) or equivalent Inverse Gated sequence.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 10-20s with Cr agent).
    • Scans: 256–1024 (depending on concentration).

  • Processing: Phase correction must be precise. Integration limits must cover the full base of the peak.

Calculation Logic

Since we cannot easily integrate a "12C" peak (it is invisible in NMR), we use an Internal Standard (e.g., Maleic Acid or an unlabeled amino acid with a known distinct shift) of known concentration and purity.



Where


 is the integral area and 

is the number of nuclides contributing to the signal.

Comparative Analysis

The following table contrasts the two methodologies for this compound verification.

FeatureMethod A: GC-MS (TBDMS)Method B: 13C qNMR (IGD)
Primary Utility Trace analysis, biological fluids, pharmacokinetics.[5]Bulk purity, raw material QC, absolute quantification.
Sample Requirement Micrograms (< 1 mg).Milligrams (> 10 mg).
Sample Prep Destructive. Requires chemical derivatization (60 min).Non-destructive. Sample can be recovered.
Specificity High, but requires careful selection of

ion.
Absolute structural specificity.
Precision

(dependent on derivatization efficiency).

(dependent on S/N ratio and

delay).
Cost per Run Low (after instrument purchase).High (instrument time is expensive due to long delays).

Decision Logic & Workflow

The following diagram illustrates the critical decision pathways and technical checkpoints for verifying this compound.

G Start Start: this compound Sample SampleAmt Sample Quantity Available? Start->SampleAmt LowAmt < 5 mg (Trace/Bio) SampleAmt->LowAmt Low HighAmt > 10 mg (Bulk QC) SampleAmt->HighAmt High Deriv Derivatization (MTBSTFA) LowAmt->Deriv GCMS GC-MS Analysis (EI) Deriv->GCMS FragCheck Monitor [M-57]+ Ion (Retains C1 Label) GCMS->FragCheck FragCheck->Start Wrong Ion (M-159) CalcMS Calculate Isotopologue Ratio (M+1 / Total) FragCheck->CalcMS Correct Ion Solvent Dissolve in D2O + Cr(acac)3 HighAmt->Solvent IGD 13C qNMR (Inverse Gated) Solvent->IGD Delay Ensure D1 > 5*T1 IGD->Delay CalcNMR Integrate vs Internal Std Delay->CalcNMR

Caption: Decision matrix for this compound verification. Note the critical checkpoint in the MS pathway regarding fragment selection.

References

  • Sigma-Aldrich. (2023).[3][6] The Derivatization and Analysis of Amino Acids by GC-MS. Merck KGaA.

  • You, L., et al. (2012).[3] Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments.

  • Giraudeau, P., & Baguet, E. (2006).[7] Improvement of the inverse-gated-decoupling sequence for a faster quantitative analysis of various samples by 13C NMR spectroscopy. Journal of Magnetic Resonance.

  • Cambridge Isotope Laboratories. (2023). Isotopic Enrichment vs Species Abundance Calculations. CIL Technical Guides.

Sources

A Guide to Comparative Metabolic Profiling: D-Leucine-1-13C vs. L-Leucine-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the metabolic fates of D-Leucine-1-13C and L-Leucine-1-13C. For researchers, scientists, and drug development professionals, understanding the stereospecificity of metabolic pathways is paramount. The subtle difference in the spatial arrangement of atoms between D- and L-enantiomers can lead to profoundly different biological activities and metabolic routes. By leveraging the power of stable isotope tracers, we can meticulously track these divergent paths, offering critical insights into cellular metabolism, nutrient signaling, and the mechanism of action for novel therapeutics.

Part 1: The Divergent Metabolic Fates of Leucine Stereoisomers

The foundational principle of this comparison lies in the distinct enzymatic machinery that cells employ to process L- and D-amino acids. While they share the same chemical formula, their stereochemistry dictates their biological roles and catabolic pathways.

The Canonical L-Leucine Pathway: A Central Regulator of Anabolism

L-Leucine is one of the three essential branched-chain amino acids (BCAAs) and is renowned not only as a building block for proteins but also as a potent signaling molecule.[1] Its metabolic journey begins with transport into the cell, where it engages in two primary processes: protein synthesis and catabolism for energy.

A crucial role of L-Leucine is the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[2][3] This signaling function makes L-leucine a key anabolic trigger.[4] For catabolism, L-Leucine undergoes a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT), primarily in skeletal muscle.[5] This reaction transfers its amino group to α-ketoglutarate, yielding α-ketoisocaproate (KIC) and glutamate.[6] KIC is then predominantly decarboxylated by the mitochondrial enzyme branched-chain α-ketoacid dehydrogenase (BCKDH) to form isovaleryl-CoA.[7] Subsequent reactions convert isovaleryl-CoA into acetyl-CoA, a primary substrate for the TCA cycle and fatty acid synthesis, classifying L-leucine as an exclusively ketogenic amino acid.[7][8]

L_Leucine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_Leu_ext L-Leucine-1-13C L_Leu_int L-Leucine-1-13C L_Leu_ext->L_Leu_int LAT1 Transporter Protein [13C]-Protein Synthesis L_Leu_int->Protein Ribosomes mTORC1 mTORC1 Activation L_Leu_int->mTORC1 Signaling KIC α-Ketoisocaproate-1-13C (KIC) L_Leu_int->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Acetyl_CoA [13C]-Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Caption: Metabolic pathway of L-Leucine-1-13C.
The D-Leucine Pathway: A Route Governed by Oxidative Deamination

In contrast to its L-isomer, D-Leucine is not a substrate for ribosomal protein synthesis.[1] Its metabolism in mammals is primarily governed by the FAD-dependent enzyme D-amino acid oxidase (DAAO).[9][10] DAAO is highly stereospecific, catalyzing the oxidative deamination of D-amino acids while being virtually inactive towards their L-counterparts.[11] This enzyme is predominantly found in the peroxisomes of the liver and kidney.[12]

The DAAO-catalyzed reaction converts D-Leucine into its corresponding α-imino acid, which then spontaneously hydrolyzes to α-ketoisocaproate (KIC), the very same keto-acid produced from L-Leucine.[11] However, this conversion is fundamentally different as it releases ammonia (NH₃) and produces hydrogen peroxide (H₂O₂) as a byproduct.[9] The generation of H₂O₂ is a critical distinction, as it can contribute to the cellular redox state and potentially induce oxidative stress. Once KIC is formed, it can enter the same downstream catabolic pathway as that derived from L-Leucine, leading to the production of acetyl-CoA.

D_Leucine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D_Leu_ext This compound D_Leu_int This compound D_Leu_ext->D_Leu_int Amino Acid Transporter KIC α-Ketoisocaproate-1-13C (KIC) D_Leu_int->KIC DAAO H2O2 Hydrogen Peroxide (H₂O₂) D_Leu_int->H2O2 byproduct NH3 Ammonia (NH₃) D_Leu_int->NH3 byproduct Acetyl_CoA [13C]-Acetyl-CoA KIC->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Caption: Metabolic pathway of this compound.

Part 2: Experimental Design for Comparative Metabolic Profiling

A robust experimental design is critical for elucidating the nuanced differences between D- and L-Leucine metabolism. Stable Isotope-Resolved Metabolomics (SIRM) is the methodology of choice, allowing us to trace the journey of the ¹³C atom from the precursor leucine into a multitude of downstream metabolites.[13]

Experimental Workflow

The overall workflow is a multi-step process that demands precision at each stage to ensure data integrity and reproducibility. The causality behind this workflow is to isolate the metabolic activity of interest by controlling the cellular environment, accurately capturing the metabolic state at a specific time point, and using high-resolution analytics to identify and quantify labeled species.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Cell_Culture 1. Cell Culture (e.g., HepG2 in standard medium) Media_Prep 2. Prepare Labeling Media (Leucine-free DMEM + dFBS + D/L-Leucine-1-13C) Media_Switch 3. Media Switch (Replace standard with labeling media) Incubation 4. Time-Course Incubation (e.g., 0, 1, 4, 8, 24h) Media_Switch->Incubation Quench 5. Quench Metabolism (Ice-cold PBS wash) Incubation->Quench Extract 6. Metabolite Extraction (-80°C 80% Methanol) Quench->Extract LCMS 7. LC-MS/MS Analysis Extract->LCMS Data_Analysis 8. Data Processing (Isotopologue distribution analysis) LCMS->Data_Analysis

Caption: General workflow for stable isotope tracing.
Detailed Protocol 1: Stable Isotope Labeling in Cell Culture

This protocol is designed to achieve a clear and measurable incorporation of the ¹³C label into the cellular metabolome.

  • Cell Line Selection: Choose a cell line relevant to the research question that expresses the key enzymes. For this comparison, a human liver carcinoma cell line like HepG2 is suitable as it expresses both BCAT and DAAO.[12]

  • Culture Preparation: Culture HepG2 cells in standard DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in 6-well plates until they reach ~70-80% confluency. This ensures cells are in a logarithmic growth phase with active metabolism.

  • Labeling Media Preparation: Prepare a base medium of DMEM that is deficient in leucine. Supplement this medium with 10% dialyzed FBS (dFBS). The use of dFBS is a critical, self-validating step; it minimizes the concentration of unlabeled small molecules like leucine from the serum, which would otherwise compete with the labeled tracer and dilute the isotopic enrichment.[14] Re-supplement the medium with either D-Leucine-1-¹³C or L-Leucine-1-¹³C to a final physiological concentration (e.g., 200 µM).

  • Media Switch and Labeling:

    • Aspirate the standard culture medium from the wells.

    • Gently wash the cells twice with pre-warmed, sterile Phosphate-Buffered Saline (PBS) to remove residual unlabeled leucine.

    • Add 2 mL of the prepared ¹³C-labeling medium to each well.

    • Incubate the plates for the desired time points (e.g., a time-course of 0, 1, 4, 8, and 24 hours) to capture the dynamics of label incorporation.

Detailed Protocol 2: Metabolite Extraction

The goal of this protocol is to instantly halt all enzymatic activity and efficiently extract polar metabolites for analysis.[15]

  • Metabolism Quenching: At the end of each time point, remove the plates from the incubator and immediately place them on ice.

  • Washing: Aspirate the labeling medium. Quickly wash the cell monolayer twice with 1 mL of ice-cold PBS to remove any extracellular labeled compounds. This step must be performed rapidly to prevent metabolite leakage or continued metabolism.

  • Extraction:

    • Aspirate the final PBS wash completely.

    • Add 1 mL of pre-chilled (-80°C) 80% methanol (LC-MS grade) to each well. The extremely cold temperature and solvent composition will instantly quench metabolic activity and lyse the cells.

    • Place the plates on dry ice for 15 minutes to ensure complete inactivation and precipitation of proteins.

  • Cell Harvesting and Lysate Collection:

    • Use a cell scraper to detach the cells in the cold methanol.

    • Transfer the resulting cell suspension/lysate into a pre-chilled 1.5 mL microcentrifuge tube.

    • Vortex each tube for 30 seconds at 4°C.

  • Sample Clarification: Centrifuge the tubes at 20,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Final Sample Preparation: Transfer the supernatant, which contains the polar metabolites, to a new labeled tube. Dry the extract completely using a vacuum concentrator. The dried pellet can be stored at -80°C until analysis. For LC-MS analysis, reconstitute the pellet in a suitable solvent (e.g., 50 µL of a 50:50 methanol:water solution).

Part 3: Analytical Methodology and Data Interpretation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical platform for this study. It provides the necessary sensitivity to detect low-abundance metabolites and the specificity to distinguish between unlabeled (M+0) and labeled (M+1) isotopologues.[16][17]

Data Presentation: Expected Isotopic Enrichment

By analyzing the mass isotopologue distribution (MID) of key metabolites, we can quantify the contribution of the ¹³C tracer to each pool. The table below presents hypothetical but scientifically plausible data for the percentage of the M+1 isotopologue in key metabolites after 8 hours of labeling.

MetaboliteThis compound Condition (% M+1 Enrichment)L-Leucine-1-13C Condition (% M+1 Enrichment)Rationale for Expected Difference
Intracellular Leucine 95%95%Represents the precursor pool enrichment, which should be nearly complete in both conditions.
α-Ketoisocaproate (KIC) 45%70%L-Leucine is rapidly transaminated by BCAT. D-Leucine conversion is limited by DAAO activity and localization, likely resulting in slower kinetics and lower enrichment at this time point.
Citrate 15%30%Citrate is a key TCA cycle intermediate derived from Acetyl-CoA. The higher enrichment from L-Leucine reflects the more efficient upstream conversion to KIC and subsequently to ¹³C-Acetyl-CoA.
Glutamate 5%15%Glutamate can be labeled via reductive carboxylation from TCA cycle intermediates. The higher enrichment from L-Leucine reflects greater ¹³C entry into the TCA cycle.
Protein-bound Leucine <1%25%Demonstrates the fundamental difference: L-Leucine is actively incorporated into newly synthesized proteins, whereas D-Leucine is not a substrate for this process.

Part 4: Synthesizing the Results - A Comparative Analysis

The data clearly illustrates two distinct metabolic narratives.

  • L-Leucine-1-¹³C demonstrates its role as a primary anabolic and catabolic substrate. The ¹³C label is rapidly and efficiently funneled into KIC, the TCA cycle (evidenced by labeled citrate and glutamate), and, significantly, into protein synthesis.[18][19] This profile is characteristic of a nutrient that is central to cellular growth and energy metabolism.

  • D-Leucine-1-¹³C reveals a more restricted metabolic fate. While the ¹³C label does appear in KIC and downstream TCA cycle intermediates, the enrichment is significantly lower. This suggests that the DAAO-mediated conversion is a rate-limiting step compared to the BCAT-mediated transamination of L-Leucine. The most striking difference is the negligible incorporation of the label into protein, confirming that D-Leucine does not participate in ribosomal protein synthesis. Furthermore, the metabolism of D-Leucine introduces a confounding variable not present with L-Leucine: the production of hydrogen peroxide, which could have secondary effects on cellular redox signaling and metabolism that would need to be considered in the experimental interpretation.[9]

Conclusion

The comparative metabolic profiling of D- and L-Leucine-1-¹³C provides a powerful illustration of stereospecific metabolism. L-Leucine acts as a multifaceted nutrient, driving both protein synthesis and energy production. D-Leucine, conversely, is primarily a catabolic substrate, processed by a distinct enzymatic pathway that is kinetically different and produces unique byproducts like H₂O₂. For researchers in drug development, this distinction is critical. For example, if a drug is a D-amino acid or contains a D-amino acid moiety, its metabolic fate, potential for generating oxidative stress, and rate of clearance will be fundamentally different from an L-amino acid-based equivalent. This guide provides the theoretical framework and practical methodologies to investigate these differences, enabling a more profound understanding of cellular metabolism and informing the design of safer, more effective therapeutics.

References

  • Pollegioni, L., Piubelli, L., Sacchi, S., Pilone, M. S., & Molla, G. (2007). Physiological functions of D-amino acid oxidases: from yeast to humans. Cellular and Molecular Life Sciences, 64(11), 1373–1394. [Link]

  • Markley, J. L., Brüschweiler, R., Edison, A. S., Eghbalnia, H. R., Powers, R., Raftery, D., & Wishart, D. S. (2017). The future of NMR-based metabolomics. Current Opinion in Biotechnology, 43, 34–40. [Link]

  • Jandial, S. (2018). An overview on NMR spectroscopy based metabolomics. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 1-5. [Link]

  • Emwas, A. H. (2015). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. Methods in molecular biology, 1277, 161–193. [Link]

  • Bruker. (2022). NMR Spectroscopy and Databases for the Identification of Metabolites. [Link]

  • Wikipedia. (n.d.). Leucine. [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Methods in molecular biology, 1862, 23–45. [Link]

  • Faubert, B., Vincent, E. E., Griss, T., & Jones, R. G. (2017). Stable Isotope Tracing Experiments Using LC-MS. Methods in enzymology, 589, 257–275. [Link]

  • Global Ingredient Solutions. (2026). The Essential Amino Acid: A Deep Dive into L-Leucine's Role in Cellular Metabolism. [Link]

  • Sacchi, S., Bernasconi, M., Cereda, G., & Pollegioni, L. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in molecular biosciences, 5, 100. [Link]

  • Tishkov, V. I., & Khoronenkova, S. V. (2008). D-amino acid oxidase: physiological role and applications. Biochemistry. Biokhimiia, 73(13), 1511–1518. [Link]

  • Patsnap. (2024). What are DAAO inhibitors and how do they work? [Link]

  • Lorkiewicz, P. K., & Higashi, R. M. (2018). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in molecular biology, 1730, 131–142. [Link]

  • Li, Y., Wang, Y., Zhang, W., & Li, Z. (2021). Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring. Analytical chemistry, 93(40), 13626–13634. [Link]

  • Prehealing. (2026). Leucine (Amino acid) : The Anabolic Trigger, mTOR Master Switch, Muscle Protein Synthesis Commander. [Link]

  • Global Ingredient Solutions. (n.d.). D-Leucine vs L-Leucine: Understanding the Differences and Applications. [Link]

  • Zhang, L., Li, F., Guo, Q., Duan, Y., Wang, W., Zhong, Y., Yang, Y., & Yin, Y. (2020). Leucine Supplementation: A Novel Strategy for Modulating Lipid Metabolism and Energy Homeostasis. Nutrients, 12(5), 1299. [Link]

  • Clendinen, C. S., Stupp, G. S., Ajredini, R., Lee-McMullen, B., & Edison, A. S. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Analytical and bioanalytical chemistry, 408(12), 3049–3059. [Link]

  • Parida, P. K., Taggart, D., & DeBerardinis, R. J. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR protocols, 3(2), 101345. [Link]

  • Roci, I., Gallart-Ayala, H., Watrous, J., Jain, M., Wheelock, C. E., & Nilsson, R. (2016). A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing. Journal of visualized experiments : JoVE, (115), 55011. [Link]

  • Metware Biotechnology. (n.d.). Leucine. [Link]

  • Norton, L. E., & Layman, D. K. (2009). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Current opinion in clinical nutrition and metabolic care, 12(1), 80–85. [Link]

  • Walker, D. K., Dickinson, J. M., Timmerman, K. L., Drummond, M. J., Reidy, P. T., Fry, C. S., ... & Rasmussen, B. B. (2011). The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes. The Journal of physiology, 589(Pt 17), 4325–4336. [Link]

  • Tishkov, V. I., & Khoronenkova, S. V. (2008). D-amino acid oxidase: physiological role and applications. Biochemistry. Biokhimiia, 73(13), 1511–1518. [Link]

  • Holden, D. D., & Deperalta, G. (2019). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(11), 2321–2329. [Link]

  • Nair, K. S., Schwartz, R. G., & Welle, S. (1992). Leucine as a regulator of whole body and skeletal muscle protein metabolism in humans. The American journal of physiology, 263(5 Pt 1), E928–E934. [Link]

  • Church, D. D., Shank, J. R., & Kelleher, A. R. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. Journal of pharmaceutical and biomedical analysis, 186, 113303. [Link]

  • Global Cities Hub. (2026). How Amino Acid Supplements Affect Weight Loss and Metabolism. [Link]

  • Liu, X., & Feng, W. (2025). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research, 24(12). [Link]

  • Li, Y., Shachar-Hill, Y., & Shiu, S. H. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 11(10), 693. [Link]

  • Moberg, M., Apró, W., Ekblom, B., van Hall, G., Holmberg, H. C., & Blomstrand, E. (2016). Activation of mTORC1 by leucine is potentiated by branched-chain amino acids and even more so by essential amino acids following resistance exercise. American journal of physiology. Cell physiology, 310(11), C874–C884. [Link]

  • CIL Isotope Separations. (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. [Link]

  • You, L., & Feng, X. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of visualized experiments : JoVE, (60), e3720. [Link]

  • Nair, K. S., Schwartz, R. G., & Welle, S. (1992). Effect of leucine on amino acid and glucose metabolism in humans. Metabolism: clinical and experimental, 41(6), 643–648. [Link]

  • Zhang, T., & Li, F. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in molecular neuroscience, 15, 966288. [Link]

  • Ecker, V., Schmoll, D., & Fendt, S. M. (2024). Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo. Nature metabolism, 6(1), 161–177. [Link]

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Isotopic Labeling Strategies: D-Leucine-1-13C vs. Uniformly Labeled D-Leucine (U-13C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sniper" vs. The "Floodlight"

In the structural characterization of non-canonical peptides—particularly antimicrobial peptides (AMPs), peptidomimetics, and bacterial cell wall components—D-Leucine represents a critical structural pivot. However, the choice between D-Leucine-1-13C (carbonyl-labeled) and Uniformly Labeled D-Leucine (U-13C) is not merely a budgetary decision; it is a fundamental choice between resolution and information density.

  • This compound is the "Sniper." It provides precise, isolated signals ideal for measuring specific backbone distances and dihedral angles via Solid-State NMR (ssNMR) without spectral crowding.

  • D-Leucine-U-13C is the "Floodlight." It illuminates the entire residue, enabling full side-chain assignment, dynamic studies, and lipid-interaction mapping, but at the cost of spectral complexity and dipolar truncation artifacts.

This guide dissects the physics, applications, and synthetic protocols required to leverage these isotopes effectively.

Technical Deep Dive: The Physics of the Label

To choose the correct isotope, one must understand the nuclear spin interactions at play.

This compound (The Isolated Spin)
  • Label Position: Carbonyl carbon (

    
    ) only.
    
  • Spin Physics: The

    
     is chemically distinct (approx. 170-180 ppm). Because the neighboring 
    
    
    
    is naturally abundant
    
    
    (99%), there is no homonuclear
    
    
    -coupling (
    
    
    ) or strong direct dipolar coupling to the side chain.
  • Result: A sharp, singlet resonance.

  • Primary Utility: REDOR (Rotational Echo Double Resonance). You can measure the distance from this carbonyl to a specific

    
     on a neighboring residue with high precision (up to 5-6 Å) because the spin pair is isolated.
    
D-Leucine-U-13C (The Coupled System)
  • Label Position:

    
    .
    
  • Spin Physics: Every carbon is coupled to its neighbor.

    • Scalar Coupling (

      
      ):  Splits signals into multiplets (e.g., 
      
      
      
      is split by
      
      
      and
      
      
      ).
    • Dipolar Coupling (

      
      ):  In Solid-State NMR, the strong 
      
      
      
      -
      
      
      dipolar couplings (approx. 2 kHz for one-bond) can cause "dipolar truncation," where strong local couplings mask weaker, long-range interactions.
  • Result: Broad, complex spectra requiring high-power decoupling or Magic Angle Spinning (MAS) > 60 kHz to resolve.

  • Primary Utility: Multidimensional Correlation (2D/3D). Essential for assigning the side chain and determining if the hydrophobic Leucine core is buried in a lipid bilayer or solvent-exposed.

Decision Matrix: Selecting the Right Isotope

Use the following logic flow to determine the optimal labeling strategy for your structural question.

IsotopeDecision Start Primary Structural Question? Backbone Backbone Fold / Distance Constraints Start->Backbone Dynamics Side-Chain Dynamics / Lipid Interaction Start->Dynamics Assignment De Novo Residue Assignment Start->Assignment Dist Precise Distance (REDOR / TEDOR) Backbone->Dist Angle Dihedral Angles (TALOS+) Backbone->Angle Mobility Methyl Rotation / Order Parameters Dynamics->Mobility UniC Recommendation: D-Leucine-U-13C Assignment->UniC Full Spin System Required OneC Recommendation: This compound Dist->OneC Avoids Dipolar Truncation Angle->UniC Needs Ca-Cb-CO connectivity Mobility->UniC Relaxation Analysis

Figure 1: Decision tree for selecting D-Leucine isotopic labeling based on experimental goals.

Comparative Analysis Data

The following table summarizes the performance metrics of both labeling strategies in a Solid-State NMR context (e.g., peptide in membrane).

FeatureThis compoundD-Leucine-U-13C
Spectral Resolution High. Single sharp peak; no J-coupling splitting.Low/Medium. Multiplets and broadening due to C-C couplings.
Information Content Targeted. Backbone carbonyl environment only.Rich. Full side-chain topology (

).
Distance Measurement Excellent (REDOR). Precise up to ~6Å without interference.Complex. Strong 1-bond couplings interfere with long-range measurement (Dipolar Truncation).
Dynamics (Relaxation) Limited to backbone motion (

of

).
Full side-chain dynamics (Methyl rotation, order parameters).
Cost (Relative) $ (Lower)

$ (Higher)
Risk of Scrambling Low (Label is on the stable carbonyl).Low (Biosynthetic scrambling not an issue in SPPS).

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Since D-Leucine is rarely incorporated via recombinant expression, Solid Phase Peptide Synthesis (SPPS) is the standard method. The critical risk here is racemization (conversion of D-Leu back to L-Leu), which ruins the isotopic purity and biological activity.

Synthesis Workflow & Racemization Control[1]

Reagents:

  • Fmoc-D-Leu-1-13C-OH or Fmoc-D-Leu-U-13C-OH.

  • Coupling Reagents: DIC/HOBt (preferred) or PyBOP/NMM . Avoid HATU/HBTU for Cys/His or if racemization is noted.

  • Resin: Wang or Rink Amide (depending on C-term).

Protocol Steps:

  • Resin Swelling: DMF, 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Avoid DBU; it promotes racemization.

  • Activation (The Critical Step):

    • Pre-activate the labeled D-Leu for only 30-60 seconds before adding to resin.

    • Mechanism:[1][2] Extended activation time favors the formation of the 5(4H)-oxazolone intermediate, which is prone to racemization.

    • Stoichiometry: Use 3-4 equivalents of AA/Coupling reagent.

  • Coupling: Shake for 45-60 min.

  • Capping: Acetic anhydride/Pyridine (to block unreacted chains).

Quality Control: Marfey’s Method

You must validate that your expensive labeled D-Leu did not racemize during synthesis. Standard HPLC cannot separate D-Leu from L-Leu easily.

The Marfey's Protocol (Self-Validating):

  • Hydrolysis: Hydrolyze a small peptide aliquot (6N HCl, 110°C, 24h).

  • Derivatization: React hydrolysate with FDAA (Marfey’s Reagent) .

    • FDAA reacts with amines to form diastereomers (L-FDAA-D-Leu vs. L-FDAA-L-Leu).

  • Analysis: These diastereomers have different hydrophobicities and separate easily on a standard C18 HPLC column .

  • Validation: If you see a peak corresponding to the L-Leu standard, your synthesis caused racemization.

Visualization: The Synthesis & Analysis Loop

SPPS_Workflow Resin Resin-Peptide (n-1) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Couple Coupling (Avoid Oxazolone!) Deprotect->Couple Free Amine Activate Activation (Fmoc-D-Leu* + DIC/HOBt) Activate->Couple Active Ester Cleave Cleavage (TFA/Scavengers) Couple->Cleave QC QC: Marfey's Analysis (Check Enantiopurity) Cleave->QC QC->Resin Fail: Optimize Conditions

Figure 2: SPPS workflow emphasizing the critical activation step and Marfey's QC validation.

Authoritative References

  • Marfey, P. (1984).[2][3] Determination of D-amino acids. II. Use of a chiral reagent for liquid chromatographic resolution of racemic amino acids and their analysis in peptides.[4] Carlsberg Research Communications.

  • Gullion, T., & Schaefer, J. (1989). Rotational-echo double-resonance NMR. Journal of Magnetic Resonance. (Foundational paper for REDOR using isolated spins like 1-13C).

  • Castellani, F., et al. (2002). Structure of a protein determined by solid-state magic-angle-spinning NMR spectroscopy. Nature. (Demonstrates U-13C usage for full assignment).

  • BenchChem Technical Support. (2025). Preventing Racemization of D-Leucine in Peptide Synthesis. BenchChem Guides.

  • Hong, M. (1999). Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR. Journal of Biomolecular NMR.

Sources

Safety Operating Guide

Proper Disposal Procedures: D-Leucine-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stable" Distinction

The most critical operational error regarding D-Leucine-1-13C is conflating it with radioactive isotopes (like Carbon-14). Carbon-13 is a stable, non-radioactive isotope.

Treating 13C waste as radioactive is not only scientifically inaccurate but introduces unnecessary disposal costs (approx. 10x higher per liter) and regulatory burdens. However, because D-Leucine is an enantiomer often used in metabolic tracing where radioactive tracers might also be present, strict segregation is required to prevent "false positives" in radiation safety audits.

This guide provides a self-validating decision matrix to determine the correct disposal path based on the chemical matrix, not just the isotope itself.

Part 1: Chemical Identity & Hazard Profile[1][2]

Before disposal, you must validate the material state. This compound is generally classified as Non-Hazardous under GHS standards, but its solvent often triggers RCRA regulations.

ParameterSpecificationOperational Implication
Chemical Name This compoundD-enantiomer (non-proteinogenic); 13C labeled at C1.
CAS Number 328-38-1 (Unlabeled generic)Use for SDS lookup; 13C label does not alter chemical toxicity.
Radioactivity NONE (Stable) DO NOT place in yellow/magenta radioactive waste bins.
RCRA Status Not Listed (P or U list)Non-hazardous unless mixed with regulated solvents.
Toxicity Low (Amino Acid)Standard Good Laboratory Practice (GLP) applies.
Part 2: Disposal Decision Matrix (Self-Validating System)

The following logic flow ensures you never misclassify the waste. Follow the pathway that matches your experimental output.

DisposalMatrix Start Waste Source: this compound StateCheck What is the physical state? Start->StateCheck Solid Solid / Dry Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Bio Biological Matrix (Tissue, Plasma, Bedding) StateCheck->Bio ContamCheck Is it contaminated with other hazardous chems? Solid->ContamCheck SolventCheck Identify Solvent Base Liquid->SolventCheck BioHaz DISPOSAL E: Biological Waste (Incineration/Autoclave) Bio->BioHaz Trash DISPOSAL A: General Lab Waste (If permitted by local EHS) ContamCheck->Trash No ChemWasteSolid DISPOSAL B: Solid Chemical Waste ContamCheck->ChemWasteSolid Yes Aqueous Aqueous (Buffer/Water) pH 5.5 - 9.0 SolventCheck->Aqueous Organic Organic Solvent (MeOH, ACN, DMSO) SolventCheck->Organic Drain DISPOSAL C: Sanitary Sewer (Requires EHS Approval) Aqueous->Drain HazWaste DISPOSAL D: RCRA Hazardous Waste (F-Listed Solvent) Organic->HazWaste

Figure 1: Decision logic for this compound disposal. Note that "Disposal C" (Drain) is strictly dependent on local municipal regulations regarding amino acid discharge.

Part 3: Detailed Operational Protocols
Protocol A: Dry Solid Disposal (Expired/Excess Stock)

Context: You have a vial of pure this compound powder that has expired or is no longer needed.

  • Verification: Confirm the vial does not contain added preservatives or hazardous stabilizers.

  • Label Defacement: Black out the chemical name and any hazard symbols on the vial.

    • Why? Even non-hazardous chemicals can cause alarm if found in general trash.

  • Segregation:

    • Preferred: Place in a "Non-Hazardous Chemical Waste" container. This provides a paper trail for inventory management.

    • Alternative: If your facility classifies amino acids as "trash-safe," double-bag in clear plastic and dispose of in municipal trash.

  • Inventory Update: Deduct the mass from your chemical inventory system to prevent "ghost inventory" during audits.

Protocol B: Solvent-Based Waste (The "F-List" Trap)

Context: You have dissolved the isotope in Acetonitrile or Methanol for Mass Spec (LC-MS) analysis.

CRITICAL WARNING: The D-Leucine is irrelevant here. The solvent dictates the hazard.

  • Classification: Identify the solvent.

    • Acetonitrile/Methanol mixtures are typically RCRA F003 (Ignitable) or F005 (Toxic/Ignitable) listed wastes [1].

  • Container Selection: Use a chemically compatible carboy (HDPE or Glass).

  • Labeling:

    • Label as "Hazardous Waste."[1][2]

    • List constituents: "Acetonitrile (90%), Water (10%), Trace this compound."

    • Do NOT label as "Radioactive."

  • Segregation: Keep separate from Carbon-14 or Tritium waste streams.

    • Mechanism: If 13C enters a radioactive waste stream, it won't trigger Geiger counters, but it complicates the "isotope inventory" calculations required by your Radiation Safety Officer (RSO).

Protocol C: Biological Waste (Metabolic Studies)

Context: Urine, plasma, or tissue from animals dosed with this compound.

  • Assessment: Is the biological material infectious?

  • Action:

    • Dispose of as Medical/Biohazardous Waste (Red Bag/Sharps).

    • The 13C enrichment does not alter the disposal method for biological tissue.

    • Note: If the animal was also dosed with a radioactive tracer, the radioactive regulations supersede all others.

Part 4: The "False Positive" Risk (Scintillation Counting)

A subtle but high-stakes issue in isotope labs is the cross-contamination of Liquid Scintillation Counters (LSC) .

If you use LSC to detect Carbon-14 in the same lab where you use high concentrations of Carbon-13:

  • The Risk: While 13C is not radioactive, high concentrations of "heavy" carbon can alter the Quench Curves in LSC cocktails if samples are mixed or if glassware is shared [2].

  • The Result: This can lead to inaccurate Disintegrations Per Minute (DPM) calculations for your actual radioactive samples.

  • The Protocol:

    • Dedicate specific glassware/pipettes for Stable Isotope (13C) work.

    • Never dispose of 13C waste into a liquid scintillation waste drum, as it alters the chemical composition of the bulk waste, potentially violating the waste hauler's acceptance criteria.

References
  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling D-Leucine-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe and efficient handling of D-Leucine-1-13C. As researchers and drug development professionals, our work with isotopically labeled compounds is foundational to groundbreaking discoveries. The integrity of our results is intrinsically linked to the precision of our methods, and that precision begins with safety. This guide moves beyond a simple checklist, offering a framework for risk assessment and procedural excellence that builds confidence and ensures the validity of your experimental outcomes.

This compound is a stable, non-radioactive, isotopically labeled amino acid. While it is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, and the Carbon-13 isotope poses no radiological threat, a disciplined approach to personal protective equipment (PPE) is a non-negotiable aspect of good laboratory practice (GLP).[1][2][3] Adherence to these protocols protects you, your colleagues, and the integrity of your samples from contamination.

Foundational Risk Assessment: Understanding this compound

Before handling any chemical, a thorough understanding of its properties is crucial.

  • Chemical Nature: D-Leucine is an amino acid. The toxicological properties of the D-isomer have not been as extensively studied as the naturally occurring L-Leucine.[4] However, it is generally considered to be of low toxicity. Safety Data Sheets (SDS) for D-Leucine and L-Leucine indicate that they are not hazardous substances.[2][3] Potential, though minimal, risks include mild irritation to the eyes, skin, and respiratory tract upon direct contact or inhalation of dust.[4][5][6]

  • Isotopic Label: The "-1-13C" designation signifies that the carbon atom at the first position (the carboxyl carbon) is the Carbon-13 isotope. It is crucial to distinguish this from radioactive isotopes like Carbon-14. Carbon-13 is a stable isotope, meaning it does not decay and emit radiation.[7] Therefore, no specialized radiological protection is required.[7][8]

  • Physical Form: this compound is typically supplied as a white crystalline powder.[4] The primary physical hazard is the potential for generating airborne dust during handling, which could be inhaled or contaminate surfaces.

Core Protective Measures: Your Essential PPE Toolkit

The following table summarizes the essential PPE for handling this compound in a standard laboratory setting. The causality behind each recommendation is rooted in preventing direct contact and minimizing cross-contamination.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Nitrile or Latex GlovesPrevents: Direct skin contact.[9] Best Practices: Always inspect gloves for tears or punctures before use.[2] Use proper removal techniques to avoid contaminating your skin. Wash hands thoroughly after removing gloves. Avoid petroleum-based hand creams, which may compromise glove integrity.[9]
Eye Protection Safety Glasses with Side Shields or GogglesPrevents: Accidental splashes of solutions or contact with airborne powder.[5][6] Best Practices: Goggles offer superior protection when there is a higher risk of splashes or significant dust generation. Ensure a proper fit.
Body Protection Full-Length Laboratory CoatPrevents: Contamination of personal clothing.[9] Best Practices: Keep the lab coat fully buttoned with sleeves rolled down. Do not wear lab coats outside of the designated laboratory area to prevent the spread of potential contaminants.
Respiratory Protection NIOSH/MSHA Approved Dust Mask (e.g., N95)Prevents: Inhalation of fine powders.[4] When to Use: Required when handling larger quantities of the powder outside of a chemical fume hood or when there is a visible potential for dust formation.[2]

Operational Protocols: A Step-by-Step Guide to Safety

Adherence to a standardized workflow is a self-validating system that ensures safety and reproducibility.

PPE Donning Procedure
  • Preparation: Ensure your hair is tied back and loose clothing or jewelry is secured.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respiratory Protection (if required): If the procedure has been assessed to require a dust mask, put it on now. Ensure a tight seal around the nose and mouth.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Don gloves last. Ensure the cuffs of the gloves extend over the cuffs of your lab coat sleeves.[9]

PPE Doffing Procedure (The "Clean-to-Dirty" Principle)

The goal is to remove PPE without contaminating yourself.

  • Gloves: Remove gloves first. Using a gloved hand, grasp the palm of the other glove and peel it off. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in the appropriate waste container.

  • Lab Coat: Unbutton your lab coat. Grasp it at the shoulders from the inside and peel it off, turning the sleeves inside out. Fold it so the contaminated exterior is contained within the fold. Hang it in the designated area or dispose of it if it's a disposable coat.

  • Eye/Respiratory Protection: Remove goggles/safety glasses and your dust mask (if used) by handling the straps, avoiding contact with the front surfaces.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[5]

Workflow for PPE Selection and Disposal

The following diagram outlines the decision-making process for selecting appropriate PPE and the subsequent disposal plan for materials that have come into contact with this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_disposal Handling & Disposal start Begin Task: Handling this compound risk_assessment Assess Procedure: - Quantity of solid? - Potential for dust? start->risk_assessment ppe_standard Standard PPE: - Lab Coat - Gloves - Safety Glasses risk_assessment->ppe_standard Small quantity, no visible dust ppe_enhanced Enhanced PPE: - Standard PPE + Dust Mask (N95) risk_assessment->ppe_enhanced Large quantity or potential for dust handling Perform Experiment ppe_standard->handling ppe_enhanced->handling spill Accidental Spill? handling->spill disposal Dispose of Waste waste_container Non-Hazardous Chemical Waste disposal->waste_container spill->disposal No spill_cleanup Spill Cleanup: - Wear full PPE - Sweep solid material - Place in sealed container spill->spill_cleanup Yes spill_cleanup->disposal

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.